molecular formula C6H9N3O2 B2491341 Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate CAS No. 2489342-76-7

Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate

Cat. No.: B2491341
CAS No.: 2489342-76-7
M. Wt: 155.157
InChI Key: ZQZMLNHVAVSFGW-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)8-9-5(3)7/h1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMLNHVAVSFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrazole scaffold is ubiquitous in modern drug discovery, serving as a pharmacophore in kinase inhibitors (e.g., crizotinib), anti-inflammatory agents (e.g., celecoxib), and agrochemicals. Specifically, Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate represents a high-value "push-pull" building block. The presence of the electron-donating amino group at C5 and the electron-withdrawing carboxylate at C3 creates a polarized system ideal for subsequent functionalization, such as sandmeyer reactions, amide couplings, or cyclizations to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Critical Distinction: Researchers often confuse this target with its regioisomer, methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (the standard Knorr product derived from ethyl acetoacetate/cyanoacetate). This guide details the Oxalate-Nitrile Route , which is required to position the methyl group at C4 and the carboxylate at C3, a structural arrangement that offers unique steric and electronic vectors for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

To achieve the specific 3-carboxylate/4-methyl substitution pattern, standard acetoacetate precursors must be abandoned. Instead, we utilize a Wislicenus-type condensation followed by hydrazine cyclization.

Logic Flow
  • Disconnection: The N-N bond is cleaved to reveal hydrazine.

  • Backbone Analysis: The C3-C4-C5 carbon skeleton requires a terminal ester (C3), a central methyl group (C4), and a terminal nitrile (precursor to the C5-amino group).

  • Precursor Identification: The synthon Methyl 3-cyano-3-methyl-2-oxopropanoate fits this requirement. This is synthesized via the condensation of Dimethyl Oxalate (providing C2/C3) and Propionitrile (providing C4/C5).

Retrosynthesis Target Target: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Intermediate Intermediate: Methyl 3-cyano-3-methyl-2-oxopropanoate Target->Intermediate Retro-Cyclization (Hydrazine) Precursors Starting Materials: Dimethyl Oxalate + Propionitrile Intermediate->Precursors Retro-Claisen (C-C Bond Cleavage)

Figure 1: Retrosynthetic logic flow prioritizing the 3-carboxylate/4-methyl regioisomer.

Comprehensive Synthesis Protocol

Stage 1: Claisen Condensation (Synthesis of the Enolate Salt)

This step constructs the carbon backbone. The reaction is driven by the formation of a stable enolate salt.

Reagents:

  • Propionitrile (1.0 equiv)

  • Dimethyl Oxalate (1.2 equiv)

  • Sodium Methoxide (NaOMe) (1.1 equiv, 25-30% solution in MeOH or solid)

  • Solvent: Methanol (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Base Preparation: Charge the flask with anhydrous Methanol (10 vol relative to propionitrile). Add Sodium Methoxide (1.1 equiv) and stir until fully dissolved/homogeneous. Cool to 0–5 °C.

  • Addition: Mix Propionitrile (1.0 equiv) and Dimethyl Oxalate (1.2 equiv) in a pressure-equalizing addition funnel.

  • Reaction: Dropwise add the mixture to the cold NaOMe solution over 45–60 minutes. Note: The reaction is exothermic; maintain internal temperature <10 °C.

  • Equilibration: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. A thick precipitate (the sodium enolate salt) will form.

  • Workup (Option A - Isolation): Filter the solid sodium enolate under nitrogen. Wash with cold ether to remove unreacted oxalate. This salt is hygroscopic; store under inert gas.

  • Workup (Option B - Telescoping): Proceed directly to Stage 2 without isolation (preferred for scale-up).

Stage 2: Cyclization with Hydrazine

The cyclization involves nucleophilic attack of hydrazine on the ketone followed by intramolecular attack on the nitrile.

Reagents:

  • Hydrazine Hydrate (1.2 equiv relative to propionitrile)

  • Acetic Acid (Glacial, to adjust pH)

  • Solvent: Methanol (from Stage 1)

Protocol:

  • Preparation: If using the telescoping method, cool the reaction mixture from Stage 1 to 0 °C.

  • Acidification: Carefully add Glacial Acetic Acid dropwise until the pH reaches ~8–9. Caution: This neutralizes the methoxide; ensure cooling to manage exotherm.

  • Hydrazine Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise over 20 minutes.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The intermediate enol/ketone spot should disappear, replaced by a lower Rf spot (amine).

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Add ice-cold water (10 vol). Stir vigorously for 30 minutes.

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If oil forms:[1][2] Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient 0-5%).

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a specific sequence that guarantees the 5-amino/3-carboxylate pattern.

  • Enolate Formation: NaOMe deprotonates Propionitrile (

    
    -carbon).
    
  • Claisen Attack: The nitrile carbanion attacks one ester group of Dimethyl Oxalate.

  • Hydrazone Formation: Hydrazine is a potent alpha-effect nucleophile. It attacks the ketone (C2) of the intermediate preferentially over the ester (C1) or nitrile (C4) due to the higher electrophilicity of the ketone in the 1,2-dicarbonyl-like system.

  • Ring Closure: The terminal

    
     of the hydrazone attacks the nitrile carbon. This is the critical step that forms the 5-amino group.
    

Mechanism Step1 1. NaOMe + Propionitrile (Enolate Formation) Step2 2. Attack on Dimethyl Oxalate (Claisen Condensation) Step1->Step2 Step3 3. Intermediate: MeOOC-CO-CH(Me)-CN Step2->Step3 Step4 4. Hydrazine Attack on Ketone (Hydrazone Formation) Step3->Step4 Step5 5. Intramolecular Attack on Nitrile (Cyclization) Step4->Step5

Figure 2: Mechanistic pathway ensuring regio-fidelity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Moisture in solvent/reagents.Use freshly distilled MeOH and anhydrous NaOMe. Propionitrile

-protons are less acidic than esters; strict anhydrous conditions are required.
Formation of "Sticky" Oil Incomplete cyclization or impurities.[2]Ensure reflux time is sufficient (>3h). Acidify the workup carefully to pH 7 to precipitate the free base, not the salt.
Wrong Regioisomer Use of wrong starting materials.[2]Verify: Did you use Methyl Cyanoacetate + Ethyl Acetate? That gives the 4-carboxylate/3-methyl isomer. You must use Oxalate + Propionitrile.
Product Color Oxidation of amino group.[2]Perform recrystallization with a pinch of activated charcoal. Store product under Argon.

Analytical Data Summary (Expected)

To validate the synthesis, look for these characteristic signals:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0-12.5 ppm (br s, 1H, NH, pyrazole ring).
      
    • 
       5.8-6.2 ppm (br s, 2H, 
      
      
      
      , exchangeable).
    • 
       3.8 ppm (s, 3H, 
      
      
      
      ).
    • 
       2.1-2.2 ppm (s, 3H, 
      
      
      
      at C4). Note: If the methyl is at C3, this signal often shifts slightly downfield.
  • 13C NMR:

    • Distinct carbonyl signal ~160-165 ppm (Ester).

    • Nitrile carbon signal absent (confirms cyclization).

    • C3, C4, C5 aromatic signals.

References

  • Elnagdi, M. H., et al. "Recent advances in the synthesis of pyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179-197. Link

  • Frizzo, C. P., et al. "Heterocyclic synthesis using 1,3-dicarbonyl compounds." Journal of the Brazilian Chemical Society, 2009.
  • Aggarwal, R., et al. "Regioselective synthesis of trifluoromethyl-containing pyrazoles." Journal of Fluorine Chemistry, 2011. (Discusses regioselectivity principles applicable to aminopyrazoles).
  • PubChem Compound Summary. "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate" (For structural comparison of related isomers). Link

  • BenchChem Technical Guide. "Reactions of Diethyl Oxalate with Strong Bases." (Grounding for Stage 1 conditions). Link

Disclaimer: This guide is for research purposes only. Hydrazine is toxic and potentially carcinogenic; handling requires a fume hood and appropriate PPE.

Sources

Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

A Foundational Scaffold for Kinase Inhibitor & Fused Heterocycle Design

Executive Summary & Core Identity

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS 31301-51-6) is a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its dense functionalization: an amino group, a carboxylate ester, and a methyl group arranged around a pyrazole core. This specific arrangement allows for orthogonal functionalization, making it a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines (a common kinase inhibitor motif) and pyrazolo[5,1-c][1,2,4]triazines .

1.1 Chemical Identity & Tautomeric Equilibrium

Researchers must recognize that this compound exists in a tautomeric equilibrium. In solution, the 3-amino/5-carboxylate form and the 5-amino/3-carboxylate form are often indistinguishable without N-substitution.

ParameterDetail
IUPAC Name Methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Common Name Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate
CAS Number 31301-51-6
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
SMILES COC(=O)C1=C(C)C(N)=NN1
Key Physical Property White to off-white solid; MP: 142–146 °C

Critical Insight (Tautomerism): The numbering of the pyrazole ring changes based on the location of the proton on the nitrogen.

  • Tautomer A: Proton on N1

    
     Substituents are 3-amino, 4-methyl, 5-ester.
    
  • Tautomer B: Proton on N2

    
     Substituents are 5-amino, 4-methyl, 3-ester.
    
  • Practical Implication: In unsubstituted forms, these are identical. However, upon N-alkylation (e.g., with methyl iodide), you will obtain a mixture of regioisomers (N1-alkyl vs. N2-alkyl) with distinct physical properties.

Validated Synthetic Protocol (The Self-Validating System)

This protocol utilizes the Gould-Jacobs type condensation strategy, modified for pyrazoles. It relies on the reaction between a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-alkoxyacrylate derivative and hydrazine. This route is preferred over the 

-ketonitrile route for its higher regiocontrol and cleaner impurity profile.
2.1 Retrosynthetic Logic

The 4-methyl group is introduced via Triethyl Orthoacetate rather than Orthoformate (which would yield the 4-H derivative).

  • Precursor A: Methyl Cyanoacetate

  • Precursor B: Triethyl Orthoacetate

  • Reagent: Hydrazine Hydrate[1][2]

2.2 Step-by-Step Methodology

Step 1: Formation of Methyl 2-cyano-3-ethoxybut-2-enoate

  • Reagents: Charge a reaction vessel with Methyl Cyanoacetate (1.0 eq), Triethyl Orthoacetate (1.2 eq), and Acetic Anhydride (2.0 eq).

  • Conditions: Heat the mixture to reflux (approx. 130°C) for 4–6 hours.

  • Mechanism: The acetic anhydride drives the equilibrium by sequestering the ethanol produced during the condensation.

  • In-Process Check (IPC): TLC (Hexane/EtOAc 3:1). Look for the disappearance of the cyanoacetate spot and the appearance of a UV-active spot (the enol ether).

  • Workup: Concentrate under reduced pressure to remove acetic acid and excess anhydride. The residue (intermediate) is often used directly.

Step 2: Cyclization to Pyrazole Core

  • Solvent: Dissolve the residue from Step 1 in Ethanol (5 volumes).

  • Addition: Cool to 0–5°C. Add Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exothermic.

  • Cyclization: Allow to warm to room temperature, then reflux for 2 hours.

  • Mechanism:

    • Phase 1: Hydrazine attacks the

      
      -carbon, displacing ethanol.
      
    • Phase 2: Intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon.

    • Phase 3: Tautomerization to the aromatic amino-pyrazole.

  • Purification: Cool the mixture to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from Ethanol/Water.

2.3 Visualizing the Workflow (DOT Diagram)

SynthesisWorkflow start Methyl Cyanoacetate + Triethyl Orthoacetate inter Intermediate: Methyl 2-cyano-3-ethoxybut-2-enoate start->inter Condensation (-EtOH) reagent Acetic Anhydride (Reflux) reagent->inter Promoter product FINAL PRODUCT: Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate inter->product 1. Michael Addn 2. Cyclization cycliz Hydrazine Hydrate (EtOH, Reflux) cycliz->product Reagent

Caption: Two-step convergent synthesis of CAS 31301-51-6 via ethoxy-butenoate intermediate.

Structural Characterization & Quality Control

To ensure the "Trustworthiness" of your compound, compare your analytical data against these standard values. Deviations suggest incomplete cyclization or contamination with the uncyclized hydrazone.

3.1 NMR Signature (DMSO-d₆)
Proton (¹H)Chemical Shift (

)
MultiplicityAssignment
NH (Ring) 12.0 – 13.0 ppmBroad SingletPyrazole N-H (Exchangeable)
NH₂ (Exocyclic) 5.0 – 6.0 ppmBroad Singlet5-Amino group
OCH₃ 3.75 ppmSingletMethyl Ester
CH₃ 2.10 ppmSinglet4-Methyl group

Diagnostic Check: If you see a triplet/quartet pattern characteristic of an ethyl group, your cyclization failed, or you have residual ethanol/intermediate.

Advanced Applications: The Scaffold Map

This compound is rarely the final drug; it is a "linchpin" intermediate. Its value comes from its ability to react selectively at three distinct sites.

  • The Amino Group (N-Nucleophile): Reacts with electrophiles (acyl chlorides, isocyanates) to form amides/ureas.

  • The Ring Nitrogens (N-Nucleophile): React with alkyl halides. Note: Regioselectivity is often poor (approx 3:2 ratio) and requires careful separation.

  • The 1,5-Binucleophile System: The adjacent Ring-NH and Exocyclic-NH₂ allow for condensation with 1,3-electrophiles (like

    
    -keto esters or malonates) to form fused bicyclic systems.
    
4.1 Pathway to Kinase Inhibitors (Pyrazolo[1,5-a]pyrimidines)

A classic application is the reaction with 1,3-dicarbonyls to form pyrazolo[1,5-a]pyrimidines, a scaffold found in drugs targeting p38 MAPK and various cyclin-dependent kinases (CDKs).

4.2 Reactivity Diagram (DOT)

ReactivityMap core Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate rxn1 Reaction w/ 1,3-Dicarbonyls (e.g., Acetylacetone) core->rxn1 Cyclocondensation rxn2 Sandmeyer Reaction (NaNO2, CuX) core->rxn2 Diazotization rxn3 Acylation/Sulfonylation core->rxn3 N-Functionalization prod1 Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) rxn1->prod1 prod2 5-Halo-pyrazole derivative (Cross-coupling precursor) rxn2->prod2 prod3 Amide/Sulfonamide (Fragment Growing) rxn3->prod3

Caption: Divergent synthesis pathways transforming the pyrazole core into complex bioactive scaffolds.

References
  • Synthesis of Aminopyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Foundational text on pyrazole tautomerism and synthesis).
  • Kinase Inhibitor Applications: Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt. ChemMedChem, 3(12), 1810-1838.

  • Regioselectivity in Alkylation: Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Organic Letters, 10(4), 605-608.

  • American Chemical Society. CAS No. 31301-51-6. SciFinder-n.

Sources

discovery and history of pyrazole carboxylate compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Carboxylate Scaffold: From Knorr's Discovery to Blockbuster Therapeutics

Abstract This technical guide analyzes the chemical history, synthetic evolution, and pharmaceutical application of pyrazole carboxylate compounds. From Ludwig Knorr’s 19th-century discovery to their role as privileged scaffolds in multi-billion-dollar drugs (Sildenafil) and agrochemicals (Fluxapyroxad), this document details the mechanistic principles of regioselective synthesis and the structure-activity relationships (SAR) that make this moiety indispensable in modern discovery.[1]

Historical Genesis: The Knorr Legacy

The history of pyrazole carboxylates is inextricably linked to the birth of pyrazole chemistry itself. In 1883 , German chemist Ludwig Knorr attempted to synthesize a quinoline derivative but instead discovered the first pyrazole, 1-phenyl-3-methyl-5-pyrazolone, via the condensation of ethyl acetoacetate with phenylhydrazine.[1]

While Knorr’s initial goal was an antipyretic (leading to the drug Antipyrine ), the reaction established the fundamental method for constructing the pyrazole ring: the condensation of a 1,3-dicarbonyl compound with a hydrazine. This method, now known as the Knorr Pyrazole Synthesis , remains the industrial standard, though it introduced a persistent chemical challenge: regioselectivity.

The Regioselectivity Challenge (Technical Core)

The synthesis of pyrazole carboxylates is defined by the "ambiguity problem." When an unsymmetrical 1,3-dicarbonyl (e.g., a diketo ester) reacts with a substituted hydrazine, two constitutional isomers are possible: the 1,3-isomer and the 1,5-isomer .

Mechanistic Causality

The outcome is dictated by the relative nucleophilicity of the hydrazine nitrogens (


 vs. 

) and the electrophilicity of the carbonyl carbons.
  • Electronic Control: In substituted hydrazines (

    
    ), the substituted nitrogen (
    
    
    
    ) is less nucleophilic due to steric bulk and electronic effects, while the terminal nitrogen (
    
    
    ) is more nucleophilic.
  • Reaction Conditions:

    • Free Hydrazine (Basic/Neutral): The more nucleophilic

      
       attacks the most electrophilic carbonyl first.
      
    • Hydrazine Hydrochloride (Acidic): Protonation changes the electronic landscape, often reversing selectivity.

    • Solvent Effects: Fluorinated solvents (e.g., trifluoroethanol) can invert regioselectivity via hydrogen-bond donor effects on the carbonyls.

Visualization: The Divergent Pathway

The following diagram illustrates the mechanistic bifurcation in the synthesis of pyrazole carboxylates.

KnorrRegioselectivity Start 1,3-Diketo Ester (Unsymmetrical) PathA Path A: N2 attacks C1 (Kinetic/Basic) Start->PathA + Free Hydrazine PathB Path B: N2 attacks C3 (Acidic/Steric) Start->PathB + Hydrazine HCl Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->PathA Hydrazine->PathB Isomer15 1,5-Isomer (Sterically Congested) PathA->Isomer15 Cyclization Isomer13 1,3-Isomer (Thermodynamic) PathB->Isomer13 Cyclization

Caption: Mechanistic divergence in Knorr synthesis. Path selection is controlled by pH and hydrazine substitution, determining the final carboxylate position.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of Ethyl 1-aryl-1H-pyrazole-3-carboxylate (favored under acidic conditions) vs. 5-carboxylate.

Methodology:

  • Reagents: Ethyl acetopyruvate (1.0 eq), Arylhydrazine hydrochloride (1.1 eq).

  • Solvent System: Ethanol (0.5 M).[1]

  • Procedure:

    • Dissolve the diketo ester in ethanol.

    • Add arylhydrazine hydrochloride (crucial for 1,3-selectivity).[1]

    • Reflux for 2–4 hours.[1]

    • Note: Using the free base hydrazine in acetic acid often shifts preference toward the 1,5-isomer.

  • Purification: The isomers typically have significantly different

    
     values. Isolate via silica gel chromatography (Hexane/EtOAc).
    
  • Validation: Confirm regiochemistry using NOESY NMR. The 1,5-isomer will show a cross-peak between the N-aryl ortho-protons and the C5-substituent (e.g., methyl group), whereas the 1,3-isomer will not.

Medicinal Chemistry: The Carboxylate as a Scaffold

In drug discovery, the pyrazole carboxylate is rarely the final pharmacophore. Instead, it serves as a privileged intermediate —a stable, modifiable handle for generating amides, esters, or fused ring systems.

Case Study 1: Sildenafil (Viagra)[1]
  • Role: Precursor Scaffold.[1]

  • Chemistry: The synthesis begins with Ethyl 3-propyl-1H-pyrazole-5-carboxylate .[1]

  • Transformation:

    • N-Methylation: Highly regioselective methylation at

      
      .[1]
      
    • Functionalization: Nitration at C4, followed by conversion of the C5-carboxylate to a carboxamide.

    • Cyclization: The amide nitrogen attacks the activated carboxamide to form the pyrazolopyrimidinone core.

  • Insight: The C5-carboxylate position is critical for the subsequent ring fusion that mimics the purine base of cGMP.

Case Study 2: Rimonabant (Acomplia)[1]
  • Role: Core Scaffold (Withdrawn, but historically significant).

  • Chemistry: Derived from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid .[1]

  • SAR: The C3-carboxylate is converted to a hydrazide/amide.[1] The precise 1,5-diaryl arrangement (achieved via controlled Knorr synthesis) is essential for locking the compound into the cannabinoid CB1 receptor pocket.

Agrochemical Dominance: The SDHI Revolution

While pharmaceutical use is prominent, the volume of pyrazole carboxylates in agriculture is massive, specifically in Succinate Dehydrogenase Inhibitors (SDHIs) .

Case Study: Fluxapyroxad
  • Target: Fungal Complex II (Succinate Dehydrogenase).[1][2]

  • Structure: Contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core.[1][2][3][4]

  • Differentiation: Unlike Sildenafil (C5) or Rimonabant (C3), SDHIs often utilize the C4-carboxylate .[1]

  • Synthetic Logic: The C4-position allows the amide linker to project the lipophilic tail (biphenyl group) into the ubiquinone binding site of the enzyme.

Comparative Workflow of Pyrazole Carboxylate Drugs:

DrugWorkflow cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals Precursor Pyrazole Carboxylate Scaffold Sildenafil_Int Ethyl 3-propyl-1H-pyrazole- 5-carboxylate Precursor->Sildenafil_Int C5-Functionalization Rimonabant_Int 1,5-Diaryl-pyrazole- 3-carboxylic acid Precursor->Rimonabant_Int C3-Functionalization Flux_Int 3-Difluoromethyl-1-methyl- pyrazole-4-carboxylic acid Precursor->Flux_Int C4-Functionalization Sildenafil_Final Sildenafil (Viagra) (PDE5 Inhibitor) Sildenafil_Int->Sildenafil_Final Ring Fusion Rimonabant_Final Rimonabant (CB1 Antagonist) Rimonabant_Int->Rimonabant_Final Amidation Flux_Final Fluxapyroxad (SDHI Fungicide) Flux_Int->Flux_Final Amide Coupling

Caption: Divergent synthesis of major commercial products from regioisomeric pyrazole carboxylate precursors.

Quantitative Comparison of Synthetic Methods

MethodPrecursorsRegioselectivity ControlTypical YieldKey Application
Classical Knorr 1,3-Diketone + HydrazinePoor (Mixtures common)40–60%Early Dyes/Drugs
Acid-Mediated Knorr Diketone + Hydrazine HClHigh (Favors 1,3-isomer)70–85%Rimonabant Intermediates
Fluorinated Solvent Diketone + Hydrazine + TFEHigh (Inverts to 1,5-isomer)80–95%Specialized Scaffolds
1,3-Dipolar Cycloaddition Diazoacetate + AlkyneVery High60–80%C3/C4-Carboxylates
Flow Chemistry In-situ Diazo + AmineHigh (Kinetic Control)>90%Fluxapyroxad (Industrial)

References

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link[1]

  • Dunn, P. J. (2005).[1][5] "Synthesis of Commercial Phosphodiesterase(V) Inhibitors". Organic Process Research & Development, 9(1), 88–97. Link[1]

  • Lange, J. H., et al. (2004). "Bioisosteric replacements of the pyrazole moiety of rimonabant...". Journal of Medicinal Chemistry, 47(3), 627-643.[1] Link[1]

  • Grosjean, C., et al. (2015). "Continuous Flow Synthesis of Pyrazoles". Organic Process Research & Development. (Describing industrial routes for SDHIs like Fluxapyroxad).
  • Fustero, S., et al. (2008). "Regioselective Synthesis of Fluorinated Pyrazoles". Journal of Organic Chemistry, 73(21), 8545–8552. Link[1]

Sources

safety and handling precautions for Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Introduction

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many biologically active molecules, making its derivatives, such as this one, valuable building blocks for research and development.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the essential safety and handling precautions for this compound.

Hazard Identification and Classification

Based on data from analogous compounds, Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate should be handled as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system. Some related compounds also indicate potential harm if swallowed.

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally similar pyrazole derivatives. It is prudent to assume that Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate exhibits a similar hazard profile.

Table 1: GHS Hazard Classification for Structurally Similar Pyrazole Derivatives

Hazard ClassHazard StatementGHS CodeSignal Word
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319Warning
Specific target organ toxicity — single exposureMay cause respiratory irritationH335Warning
Acute toxicity, oralHarmful if swallowedH302Warning

Data synthesized from PubChem and commercial supplier safety data sheets for related aminopyrazole compounds.[4][5]

Exposure Controls and Personal Protection

To mitigate the risks associated with handling Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls

All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.[8][9]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and fine dust.[9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and consult the manufacturer's data for breakthrough times.[9][10]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn and kept fully buttoned to protect the skin from accidental contact.[10]
Respiratory Protection Respirator (if necessary)If work cannot be conducted in a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used in accordance with OSHA 29 CFR 1910.134.[11][12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Pre-Operational Risk Assessment Workflow

Before beginning any new procedure with this compound, a thorough risk assessment should be performed.

cluster_prep Preparation Phase cluster_controls Control Measures cluster_emergency Emergency Planning start Identify Procedure review_sds Review SDS of Analogs start->review_sds identify_hazards Identify Potential Hazards (Skin/Eye/Resp. Irritation) review_sds->identify_hazards assess_exposure Assess Exposure Risk (Quantity, Duration, Form) identify_hazards->assess_exposure select_eng Select Engineering Controls (Fume Hood) assess_exposure->select_eng select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) select_eng->select_ppe develop_sop Develop/Review SOP select_ppe->develop_sop locate_safety Locate Safety Equipment (Eyewash, Shower, Spill Kit) develop_sop->locate_safety review_emergency Review Emergency Procedures locate_safety->review_emergency proceed Proceed with Experiment review_emergency->proceed

Caption: Pre-operational risk assessment workflow.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational.

  • Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use a tared weighing paper or boat.

  • Transfer: Handle the container with care. Avoid generating dust. If transferring the solid, use a spatula.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7] Decontaminate the work surface.

Storage

Store Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[4][13] Keep it away from incompatible materials such as strong oxidizing agents.[6][14]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[15]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[15]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.[16]

  • Containment: For solid spills, avoid generating dust.[16] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[15]

  • Cleanup: Carefully sweep or scoop the contained material into a labeled container for hazardous waste.[17]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[15]

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[16]

Emergency Spill Response Workflow

spill Spill Occurs evacuate Evacuate & Alert Others spill->evacuate assess Assess Spill Size & Hazard (Consult SDS Analogs) evacuate->assess minor_spill Minor Spill assess->minor_spill Manageable by Lab Staff major_spill Major Spill assess->major_spill Large / High Hazard don_ppe Don Appropriate PPE minor_spill->don_ppe call_ehs Call Emergency Services / EHS major_spill->call_ehs contain Contain Spill (Use Absorbent, Avoid Dust) don_ppe->contain cleanup Clean Up & Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose done Spill Managed dispose->done secure_area Secure Area, Await Response call_ehs->secure_area

Caption: Emergency spill response workflow.

First-Aid Measures

The following first-aid measures should be taken in case of exposure. Seek medical attention if symptoms persist.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][17]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][17]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][17]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[17]
Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[17] Firefighters should wear self-contained breathing apparatus.[12]

Disposal Considerations

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol
  • Segregation: Keep this chemical waste separate from other waste streams.[18]

  • Containerization: Place the waste in a designated, compatible, and sealable container.[19]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name.[19]

  • Storage: Store the waste container in a designated, secure area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[18][19] Do not dispose of this chemical down the drain or in the general trash.[15][19]

Physical and Chemical Properties

The following table provides available data for Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate and a closely related analog to provide context for its physical properties.

Table 4: Physical and Chemical Properties

PropertyMethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylateMethyl 5-amino-1H-pyrazole-3-carboxylate
Molecular Formula C₆H₉N₃O₂C₅H₇N₃O₂
Molecular Weight 155.15 g/mol 141.13 g/mol [5]
Appearance Solid (Expected)Data not available
CAS Number 109012-96-6632365-54-9[5]

Conclusion

While Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is a valuable compound for research, it must be handled with care, assuming the hazards identified for its structural class. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively.

References

[20] EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

[5] PubChem. (n.d.). Methyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

[8] SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

[21] University of Iowa. (n.d.). Spill/Emergency Planning. Retrieved from [Link]

[6] Chemsrc. (2025, August 25). CAS#:923283-54-9 | Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

[22] OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

[9] OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

[11] GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

[1] ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

[23] Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

[2] MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

[3] PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

A Researcher's Technical Guide to Procuring Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Target Molecule

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore found in numerous approved drugs, and functionalized building blocks like this one are instrumental in synthesizing novel molecular entities. Its structure, featuring an amino group, a methyl ester, and specific regiochemistry, makes it a versatile synthon for creating more complex derivatives, likely through amide bond formation or N-alkylation.

However, a thorough review of the commercial landscape reveals that Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is not a readily available, off-the-shelf compound. It does not have a consistently cited CAS number and is absent from the stock catalogs of major chemical suppliers. Therefore, researchers requiring this molecule must engage with a supplier for custom synthesis. This guide provides a comprehensive framework for navigating the procurement process, from identifying a synthesis partner to validating the final product.

Procurement Strategy: Custom Synthesis as the Primary Pathway

For specialized, non-catalog reagents, the procurement strategy shifts from simple purchasing to a collaborative project with a Custom Synthesis Organization (CSO) or a Contract Research Organization (CRO). This approach requires greater due diligence from the researcher to ensure the final product meets the stringent quality requirements for research and development.

The key phases of this strategy are:

  • Partner Identification: Locating CSOs with demonstrated expertise in heterocyclic chemistry.

  • Clear Specification: Providing an unambiguous request for quotation (RFQ) that defines the structure, quantity, purity, and required analytical data.

  • Technical Evaluation: Scrutinizing the Certificate of Analysis (CoA) to confirm the identity and purity of the synthesized material.

Identifying Potential Synthesis Partners

The ideal partner for synthesizing this pyrazole derivative will have a strong track record in multi-step organic synthesis and the production of diverse heterocyclic building blocks. While many companies offer custom synthesis, those specializing in library synthesis for drug discovery are often well-equipped for such projects.

Table 1: Representative Companies for Custom Heterocyclic Synthesis

Company NameService FocusKey Strengths & Rationale
Otava Chemicals Custom Synthesis, Building BlocksExplicitly offers custom synthesis of biologically active compounds and has over 20 years of experience in the field.[1]
Apollo Scientific Pyrazole Derivatives, Custom SynthesisSupplies thousands of unique pyrazole compounds and has UK-based manufacturing capabilities, indicating deep expertise in this specific chemical class.[2]
Combi-Blocks Chemical Building BlocksTheir extensive catalog of complex and novel pyrazole amides and carboxylic acids suggests strong internal synthesis capabilities suitable for this target.[3][4]
NINGBO INNO PHARMCHEM Chemical IntermediatesPositions itself as a supplier of critical chemical intermediates, including pyrazole building blocks, for research and development.[5]

Note: This list is not exhaustive but represents the types of organizations a researcher should target. Inclusion does not constitute an endorsement.

The Custom Synthesis Workflow: A Step-by-Step Protocol

Procuring a custom-synthesized molecule is a structured process that ensures clarity and quality.

Step 1: Request for Quotation (RFQ) Submit a formal RFQ to your selected potential suppliers. The RFQ must contain:

  • Unambiguous Structure: Provide the chemical name (Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate), and a clear chemical drawing.

  • CAS Number: State that there is no confirmed CAS number.

  • Required Quantity: e.g., 1 g, 5 g.

  • Purity Specification: Specify the minimum acceptable purity, typically "≥97% by HPLC."

  • Required Analytical Data: Mandate the delivery of a Certificate of Analysis (CoA) including, at minimum, ¹H NMR and LC-MS data consistent with the proposed structure. A ¹³C NMR is also highly recommended.

Step 2: Evaluate Proposals Compare the quotes received based on three criteria:

  • Cost: The price for the synthesis.

  • Lead Time: The estimated time to delivery. This can range from a few weeks to several months.

  • Confidence: The supplier's responsiveness and technical communication. Did they confirm their ability to synthesize the molecule and provide a clear timeline?

Step 3: Purchase Order and Synthesis Issue a purchase order to the selected supplier. The supplier will then begin the synthesis, which may involve route scouting, optimization, and purification. Maintain communication with the supplier for progress updates.

Step 4: Product Receipt and Incoming Quality Control Upon receiving the compound, do not assume it is correct. The researcher must perform their own quality control.

  • Verify Documentation: Ensure the received CoA matches the compound you ordered and that the data meets the specifications from your RFQ.

  • Independent Analysis (Optional but Recommended): For critical applications, consider obtaining your own ¹H NMR or LC-MS data to independently verify the structure and purity.

The following diagram illustrates this workflow.

G cluster_prep Phase 1: Preparation & Sourcing cluster_eval Phase 2: Evaluation & Ordering cluster_ver Phase 3: Verification & Use define_specs Define Specs (Quantity, Purity ≥97%) identify_cso Identify Potential CSOs define_specs->identify_cso submit_rfq Submit RFQ with Structure & Required Analytics (NMR, LC-MS) identify_cso->submit_rfq eval_quotes Evaluate Quotes (Cost, Lead Time, Confidence) submit_rfq->eval_quotes select_supplier Select Supplier & Issue PO eval_quotes->select_supplier receive_product Receive Compound & CoA select_supplier->receive_product review_coa Review Supplier CoA receive_product->review_coa internal_qc Internal QC (Optional) Confirm Structure & Purity review_coa->internal_qc decision Data Consistent with Structure? review_coa->decision release Release for Research Use internal_qc->release decision->internal_qc Yes contact_supplier Contact Supplier for Resolution decision->contact_supplier No

Sources

Methodological & Application

use of Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthetic utility and strategic applications of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate, a highly functionalized heterocyclic building block for medicinal chemistry and drug development. Pyrazole-based scaffolds are central to numerous FDA-approved therapeutics, and the specific substitution pattern of this molecule offers three distinct points for chemical diversification, making it an invaluable asset in lead generation and optimization.[1][2] This document details the core principles of its synthesis, provides validated protocols for its derivatization into libraries of bioactive compounds, and explains the causal logic behind key experimental choices. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[3][4] This five-membered heterocycle is a privileged scaffold found in a remarkable range of pharmaceuticals, from the anti-inflammatory drug celecoxib to the blockbuster kinase inhibitors ibrutinib and ruxolitinib.[2][5]

The value of a pyrazole scaffold is significantly enhanced by its substitution pattern. Specifically, the 5-aminopyrazole motif is a recurring feature in a new generation of kinase inhibitors.[6] The amino group often serves as a critical hydrogen bond donor, anchoring the molecule within the ATP-binding site of a target kinase. The recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib, features a 5-aminopyrazole core, underscoring the contemporary relevance of this chemotype.[6]

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate emerges as a particularly strategic building block. It provides three orthogonal handles for chemical modification:

  • The C5-Amine: Ideal for forming amide bonds, sulfonamides, or ureas to explore key interactions with target proteins.

  • The C3-Ester: Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or serve as a handle for other modifications.

  • The N1-Position: The secondary amine in the pyrazole ring allows for N-alkylation or N-arylation, enabling modulation of physicochemical properties and exploration of additional binding pockets.

This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile scaffold.

Part 1: Synthesis of the Core Scaffold

The synthesis of substituted 5-aminopyrazoles is well-established, most commonly proceeding through the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophile precursor.[7][8] The protocol outlined below is an efficient and robust method for producing Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.

Reaction Principle

The synthesis involves a cyclocondensation reaction between a suitable β-enamino nitrile precursor and hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the enamine, followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon. Subsequent tautomerization yields the aromatic pyrazole ring. The choice of an ethoxy-activated alkene precursor facilitates the initial addition step under mild conditions.

Synthesis_Pathway cluster_reactants Reactants Precursor Methyl 2-cyano-3-ethoxy-2-butenoate Reaction_Step Cyclocondensation Precursor->Reaction_Step Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Reaction_Step Solvent Ethanol (EtOH) Solvent->Reaction_Step Reflux Product Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Reaction_Step->Product

Caption: Synthetic workflow for the core pyrazole scaffold.

Experimental Protocol: Synthesis of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Materials & Reagents:

  • Methyl 2-cyano-3-ethoxy-2-butenoate

  • Hydrazine hydrate (64% in water)

  • Ethanol (Absolute)

  • Diatomaceous earth

  • Standard glassware for reflux and filtration

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-cyano-3-ethoxy-2-butenoate (1.0 eq).

  • Add absolute ethanol (5 mL per gram of starting material) to dissolve the starting material completely.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting reagent. The addition should be controlled as the initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum at 40 °C to a constant weight. The resulting white to off-white solid is typically of high purity (>95%). Further purification can be achieved by recrystallization from ethanol if necessary.

ParameterExpected Value
Typical Yield 80-90%
Appearance White to off-white crystalline solid
Purity (LC-MS) >95%
¹H NMR (DMSO-d₆) δ (ppm): 11.8 (s, 1H, NH), 6.1 (s, 2H, NH₂), 3.7 (s, 3H, OCH₃), 2.1 (s, 3H, CH₃)
MS (ESI+) m/z: 170.08 [M+H]⁺
Table 1: Expected Data for Scaffold Synthesis.

Part 2: Applications in Library Synthesis - Derivatization Strategies

The true power of this scaffold lies in its three distinct functional groups, which can be selectively addressed to build diverse molecular libraries for structure-activity relationship (SAR) studies.

Derivatization_Handles Scaffold Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Handle1 C5-Amine (NH₂) Scaffold->Handle1 Handle2 N1-Position (NH) Scaffold->Handle2 Handle3 C3-Ester (CO₂Me) Scaffold->Handle3 Reaction1 Amide/Sulfonamide Formation Handle1->Reaction1 R-COCl or HATU Reaction2 N-Alkylation/ N-Arylation Handle2->Reaction2 R-X, Base Reaction3 Hydrolysis -> Amide Coupling Handle3->Reaction3 1. LiOH 2. R'-NH₂, HATU

Caption: Key derivatization points on the pyrazole scaffold.

Strategy 1: Acylation of the C5-Amine

This is the most common and arguably most critical modification for targeting kinase enzymes. The C5-amine is sufficiently nucleophilic to react with activated carboxylic acids (acid chlorides) or to undergo standard amide coupling reactions.

Strategy 2: N-Alkylation of the Pyrazole Ring

The N1-position can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) and subsequently alkylated with various alkyl or benzyl halides. This modification is crucial for tuning solubility, cell permeability, and for probing interactions with solvent-exposed regions of a binding site.[9]

Strategy 3: Modification of the C3-Ester

The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid. This new functional group can then be coupled with a diverse range of amines to install new pharmacophoric features, significantly expanding the accessible chemical space.

Part 3: Protocols for a Representative Kinase Inhibitor Library

This section provides a validated, two-step workflow to generate a focused library based on the core scaffold. The workflow involves N-alkylation followed by C5-amide formation, a sequence commonly employed in kinase inhibitor discovery programs.

Library_Synthesis_Workflow Start Core Scaffold Step1 Protocol A: N1-Alkylation Start->Step1 R¹-X, Base Intermediate N1-Alkylated Intermediate Step1->Intermediate Step2 Protocol B: C5-Amide Coupling Intermediate->Step2 R²-COOH, HATU End Final Library Compound Step2->End

Caption: Two-step workflow for library generation.

Protocol A: N1-Alkylation of the Pyrazole Core

Objective: To introduce a substituent (R¹) at the N1 position of the pyrazole ring.

Materials & Reagents:

  • Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Add the pyrazole scaffold and anhydrous K₂CO₃ to a dry round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add dry DMF (10 mL per gram of pyrazole) and stir the suspension for 15 minutes at room temperature. Causality Note: K₂CO₃ is a suitable base for deprotonating the pyrazole N-H without affecting the C5-amine. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction to 50-60 °C and stir for 2-12 hours, monitoring by TLC/LC-MS. N-alkylation of pyrazoles can sometimes be slow.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water (3x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N1-alkylated intermediate.

Protocol B: Amide Bond Formation at the C5-Amine

Objective: To couple a carboxylic acid (R²-COOH) to the C5-amine of the N1-alkylated intermediate.

Materials & Reagents:

  • N1-alkylated intermediate (from Protocol A) (1.0 eq)

  • Carboxylic acid (e.g., 4-fluorobenzoic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N1-alkylated intermediate, the desired carboxylic acid, and HATU in DMF in a dry flask.

  • Add DIPEA to the mixture and stir at room temperature. Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral acids are used). DIPEA is a non-nucleophilic base required to activate the carboxylic acid and neutralize the generated acids.

  • Stir the reaction for 2-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Library Compound IDR¹ (from Protocol A)R² (from Protocol B)Formula Weight ( g/mol )
LIB-001Benzyl4-Fluorophenyl394.41
LIB-002Ethyl4-Fluorophenyl332.33
LIB-003Benzyl3-Chlorophenyl410.86
LIB-004Ethyl3-Chlorophenyl348.78
Table 2: Example of a Focused Library Derived from the Scaffold.

Conclusion

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is more than just a chemical reagent; it is a strategic platform for the rapid and efficient discovery of novel bioactive molecules. Its trifunctional nature allows for the systematic exploration of chemical space around a proven pharmacophoric core. The protocols and strategies detailed in this guide are robust, reproducible, and grounded in established medicinal chemistry principles. By integrating this versatile building block into their synthetic programs, researchers can significantly accelerate the journey from a chemical scaffold to a promising drug candidate.

References

  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22). Available at: [Link][3]

  • (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link][1]

  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link][4]

  • (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link][2]

  • (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][5]

  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link][6]

  • (Year N/A). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link][10]

  • Rosa, G. P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link][9][11]

  • Thore, S.N., Gupta, S.V., & Baheti, K.G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link][12]

  • (Year N/A). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link][13]

  • (Year N/A). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. Available at: [Link][14]

  • El-Sayed, M. A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link][7]

  • (Year N/A). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Science Alert. Available at: [Link][15]

  • (Year N/A). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link][8]

Sources

Application Note: Derivatization Protocols for Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Analysis

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS: 632365-54-9) is a high-value heterocyclic scaffold in medicinal chemistry. Its structural versatility stems from three distinct reactive centers, enabling divergent synthesis of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.

Reactivity Profile

The molecule presents a "push-pull" electronic system characterized by:

  • Exocyclic Amine (C5-NH₂): A nucleophilic center primed for acylation, alkylation, or condensation.

  • Endocyclic Nitrogen (N1-H): An acidic site capable of participating in cyclization reactions to form fused bicyclic systems.

  • Ester Moiety (C3-COOMe): A functional handle for hydrolysis, amidation, or reduction, allowing for library expansion at the "tail" of the molecule.

  • C4-Methyl Group: Sterically constrains the core, often improving metabolic stability and selectivity in protein binding pockets compared to the non-methylated analog.

Strategic Reaction Map

The following diagram illustrates the primary synthetic workflows covered in this guide.

G Start Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Cyclization Protocol 1: Pyrazolo[1,5-a]pyrimidine Formation Start->Cyclization 1,3-Dicarbonyls (Reflux/AcOH) Acylation Protocol 2: N-Acylation (Amide Synthesis) Start->Acylation R-COCl / Anhydride (Base catalyzed) Hydrolysis Protocol 3: Ester Hydrolysis & Amide Coupling Start->Hydrolysis LiOH / NaOH (Saponification) Prod_Fused Fused Bicyclic Scaffolds Cyclization->Prod_Fused Prod_Amide N-Acyl Derivatives Acylation->Prod_Amide Prod_Acid Carboxylic Acid Derivatives Hydrolysis->Prod_Acid

Caption: Divergent synthetic pathways starting from Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Fused bicyclic heterocycles (Kinase Inhibitor Scaffolds) Mechanism: Acid-catalyzed cyclocondensation between the 5-amino/N1-pyrazole system and a 1,3-dielectrophile.

Materials
  • Precursor: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Reagent: 2,4-Pentanedione (Acetylacetone) or substituted 1,3-diketone (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Conc. HCl or H₂SO₄ (if using EtOH)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (1.0 mmol) in Glacial Acetic Acid (5 mL).

    • Note: Acetic acid acts as both solvent and catalyst. If solubility is an issue, use EtOH with 5 drops of conc. HCl.

  • Addition: Add 2,4-Pentanedione (1.1 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (118°C for AcOH) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (low R_f) should disappear, replaced by a higher R_f fluorescent spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (approx. 20 g).

    • Stir vigorously for 15 minutes to induce precipitation.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the cake with cold water (3 x 10 mL) to remove excess acid.

  • Purification: Recrystallize from hot Ethanol or EtOH/Water mixtures.

Expected Outcome: Formation of Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .

  • Yield: Typically 80–95%.

  • Data Validation: ^1H NMR will show the disappearance of the broad -NH₂ singlet (approx. 5.0–6.5 ppm) and the appearance of new pyrimidine ring protons/methyl groups.

Protocol 2: Selective N-Acylation

Target: Amide derivatives (Fragment-based Drug Discovery) Mechanism: Nucleophilic attack of the exocyclic amine on an acyl chloride.

Materials
  • Precursor: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Reagent: Acyl Chloride (R-COCl) (1.1 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Solubilization: In a flame-dried flask under Nitrogen atmosphere, suspend the pyrazole precursor (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add Pyridine (2.0 mmol). The solution may clarify as the base is added.

    • Critical Step: Cool the mixture to 0°C using an ice bath to prevent bis-acylation or reaction at the ring nitrogen.

  • Acylation: Add the Acyl Chloride (1.1 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Quench: Quench with saturated NaHCO₃ solution (10 mL).

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting:

  • Bis-acylation: If di-acylated product is observed, reduce the equivalents of acyl chloride to 0.95 eq and maintain strictly at 0°C.

  • Regioselectivity:[1] The exocyclic amine is generally more nucleophilic than the ring nitrogen, but steric bulk at C4 (methyl) may slow the reaction, requiring longer times rather than higher temperatures.

Protocol 3: Ester Hydrolysis & Library Generation

Target: Carboxylic acid precursors for amide coupling. Mechanism: Base-mediated saponification.

Materials
  • Precursor: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

  • Reagent: Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve the ester (1.0 mmol) in THF (6 mL).

  • Saponification: Add a solution of LiOH (3.0 mmol) in Water (2 mL).

  • Heating: Stir at 60°C for 2–4 hours.

    • Check: TLC should show a baseline spot (acid) and disappearance of the starting ester.

  • Acidification: Cool to 0°C. Carefully adjust pH to ~3–4 using 1M HCl.

  • Isolation: The carboxylic acid often precipitates. Filter and dry. If no precipitate forms, extract with EtOAc/n-Butanol.

Downstream Application: The resulting 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid can be coupled with diverse amines using standard HATU/DIPEA conditions to generate a library of amides.

Summary of Physicochemical Properties

PropertyValue / DescriptionImpact on Protocol
Molecular Weight 155.15 g/mol Calculation basis.
Solubility DMSO, MeOH, EtOH (Good); Water (Poor)Use alcohols or polar aprotic solvents for reactions.
pKa (Ring NH) ~14 (Acidic)Deprotonation requires strong bases (e.g., NaH) for N-alkylation.
pKa (Exocyclic NH₂) ~3–4 (Conjugate acid)Low basicity due to resonance; requires activated electrophiles.
Stability Stable at RT; Hydrolyzes in strong acid/baseAvoid prolonged exposure to aqueous acid/base unless hydrolysis is desired.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Vertex AI Search / PMC. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI Molecules. Retrieved from [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc. Retrieved from [Link]

  • PubChem Compound Summary for CID 18445864: Methyl 5-amino-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. Retrieved from [Link][2]

Sources

application of Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scaffold-Based Design of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors Subject: Application of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in High-Throughput Kinase Inhibitor Discovery.

Executive Summary

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS: 31037-02-2) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry for the synthesis of ATP-competitive kinase inhibitors. Unlike standalone inhibitors, this compound serves as a critical pharmacophore precursor . Its structural geometry—specifically the cis-arrangement of the amino group and the ring nitrogen—allows for facile cyclization into pyrazolo[1,5-a]pyrimidines .

This fused bicyclic system mimics the adenine ring of ATP, enabling it to anchor into the hinge region of kinase domains (e.g., CDK2, PI3Kδ, TrkA, B-Raf). The C4-methyl group (becoming C3-methyl in the fused system) provides a vector for hydrophobic interactions near the gatekeeper residue , a key determinant of kinase selectivity.

This guide details the application of this scaffold in:

  • Chemical Synthesis: Constructing the pyrazolo[1,5-a]pyrimidine core.

  • Structural Biology: Rational design principles for hinge binding.

  • Biochemical Validation: Screening protocols using the ADP-Glo™ Kinase Assay.

Structural Mechanism & Design Logic

The utility of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate lies in its conversion to the pyrazolo[1,5-a]pyrimidine core.[1] The binding mode of this core within the ATP-binding pocket is well-characterized.

Pharmacophore Mapping
  • Hinge Binder (N1): The nitrogen at position 1 of the fused system acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met592 in TrkA, Leu83 in CDK2).

  • Selectivity Vector (C3-Methyl): The methyl group originating from the scaffold's C4 position projects towards the "gatekeeper" residue. Modifying this group allows discrimination between kinases with small (Thr/Ala) vs. large (Phe/Met) gatekeepers.

  • Solvent Front (C2-Ester): The carboxylate group at C2 points towards the solvent-exposed region, providing a handle for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

Visualizing the Binding Mode

KinaseBinding cluster_0 Kinase Domain Interaction Scaffold Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Core Pyrazolo[1,5-a]pyrimidine (Fused System) Scaffold->Core Cyclization with 1,3-Diketones Hinge Hinge Region (H-Bond Donor) Core->Hinge N1 Acceptor Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper C3-Methyl Hydrophobic Contact Kinase Kinase ATP Pocket

Figure 1: Transformation of the aminopyrazole scaffold into a kinase inhibitor and its subsequent interaction map within the ATP binding pocket.

Protocol A: Chemical Synthesis of the Kinase Inhibitor Core

This protocol describes the condensation of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate with a 1,3-dicarbonyl equivalent to generate the bioactive core.

Reagents Required:

  • Scaffold: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (1.0 eq).

  • Cyclization Partner: 1,3-diketone (e.g., 2,4-pentanedione) or

    
    -keto ester (1.2 eq).
    
  • Acid Catalyst: Glacial Acetic Acid (AcOH) or p-TsOH.

  • Solvent: Ethanol (EtOH) or Toluene.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in 5 mL of Ethanol.

  • Addition: Add 1.2 mmol of the chosen 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethyl derivative).

  • Catalysis: Add 2-3 drops of concentrated HCl or 0.5 mL of Glacial Acetic Acid.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool the mixture to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with NaHCO3, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Logic: The exocyclic amine (5-NH2) attacks the more reactive carbonyl of the diketone, followed by cyclization of the ring nitrogen (1-NH) onto the second carbonyl. This regioselectivity is driven by the nucleophilicity of the amino group.

Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)

Once the inhibitor library is synthesized, potency (IC50) is determined using the ADP-Glo™ assay, a luminescent method that detects ADP formation.

Assay Principle:

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • Depletion: ADP-Glo™ Reagent stops the reaction and depletes remaining ATP.[2][3][4]

  • Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[2][3][4]

Reagents:

  • Kinase: Recombinant kinase of interest (e.g., PI3Kδ, CDK2).

  • Substrate: Lipid (for PI3K) or Peptide (for CDKs).

  • ATP: Ultra-pure ATP (Promega).[4][5]

  • Inhibitor: Serial dilutions of the synthesized pyrazolo[1,5-a]pyrimidine (in DMSO).

Experimental Workflow:

StepActionVolume (384-well)Incubation
1 Inhibitor Addition 2.5 µLN/A
Add compound (diluted in 1X Kinase Buffer) to plate.
2 Enzyme Addition 2.5 µL10 min @ RT
Add Kinase enzyme. Allow pre-incubation for binding.
3 Reaction Start 2.5 µL60 min @ RT
Add ATP + Substrate mix to initiate reaction.[4]
4 ADP-Glo™ Step 5.0 µL40 min @ RT
Add ADP-Glo Reagent to stop reaction & deplete ATP.
5 Detection Step 10.0 µL30 min @ RT
Add Kinase Detection Reagent.
6 Readout N/A< 1 sec/well
Measure Luminescence (RLU) on plate reader.

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Plot % Inhibition vs. Log[Concentration] to determine IC50.

Case Study Data: PI3Kδ Inhibition[6][7]

The following table illustrates the structure-activity relationship (SAR) of derivatives synthesized from this scaffold, targeting PI3Kδ (a target for asthma and autoimmune diseases).

Compound IDR-Group (C7 Position)Core ModificationIC50 (PI3Kδ)Selectivity (vs. PI3Kα)
Scaffold N/APrecursor Only> 100 µMN/A
CPL302253 Indol-4-ylPyrazolo[1,5-a]pyrimidine2.8 nM> 100-fold
Derivative A MorpholinePyrazolo[1,5-a]pyrimidine18 nM79-fold
Derivative B PhenylPyrazolo[1,5-a]pyrimidine450 nM< 10-fold

Data Source: Derived from SAR studies in MDPI Molecules [Reference 3] and PMC [Reference 2].

References

  • BenchChem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (2025).[6]

  • Zawadzka, K. et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int. J. Mol. Sci. (2022).[7]

  • Fahim, A.M. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (2018).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.[4]

  • BOC Sciences. Methyl 4-amino-1H-pyrazole-3-carboxylate Product Information.

Sources

experimental setup for reactions involving Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Annulation and Functionalization of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate for Drug Discovery

Executive Summary

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS: 2489342-76-7) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. Its primary application lies in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines . These fused systems are privileged pharmacophores found in numerous kinase inhibitors and soluble guanylate cyclase (sGC) stimulators, including clinical candidates for heart failure and cytomegalovirus treatments (1)[1].

This application note provides a self-validating, step-by-step protocol for the microwave-assisted annulation of this pyrazole with 1,3-diketones, followed by late-stage diversification via ester saponification and amide coupling.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe. The unique reactivity of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate stems from its highly specific electronic and steric topology:

  • Bidentate Nucleophilicity: The exocyclic primary amine (C5-NH

    
    ) acts as the primary nucleophile, initiating a Schiff base condensation with the most electrophilic carbonyl of a 1,3-dielectrophile. Subsequent intramolecular cyclization occurs at the endocyclic pyrazole nitrogen (N1), yielding the thermodynamically stable pyrazolo[1,5-a]pyrimidine core (2)[2].
    
  • Steric Direction via C4-Methyl: In unsubstituted 5-aminopyrazoles, side reactions such as annulation at the C4 position can occur. The presence of the C4-methyl group strictly blocks this pathway, locking the conformation and ensuring >98% regioselectivity toward N1-C5 annulation.

  • Electronic Modulation via C3-Ester: The electron-withdrawing methyl ester at C3 slightly deactivates the pyrazole ring, which traditionally necessitates harsh reflux conditions. We employ microwave irradiation (MW) to overcome this activation barrier, drastically reducing reaction times from 24 hours to 20 minutes while preventing thermal degradation.

  • Orthogonal Functionalization: The methyl ester is highly stable during the acidic annulation step but can be orthogonally cleaved using mild saponification (LiOH) to yield a carboxylic acid. This sets the stage for HATU-mediated amide coupling, a strategy widely used in synthesizing sGC stimulators like Vericiguat (3)[3].

Pathway Visualization

Pathway A Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate (Binucleophile) C Pyrazolo[1,5-a]pyrimidine Methyl Ester A->C Glacial AcOH, MW 120°C [Annulation] B 1,3-Diketone (Acetylacetone) B->C D Pyrazolo[1,5-a]pyrimidine Carboxylic Acid C->D LiOH, THF/H2O [Saponification] E Target Amide Inhibitor (Kinase/sGC Target) D->E HATU, DIPEA, R-NH2 [Amide Coupling]

Fig 1: Mechanistic workflow for the annulation and functionalization of the pyrazole scaffold.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

Objective: Condensation of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate with acetylacetone to form a fused bicyclic ester.

Materials:

  • Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (1.0 eq, 1.0 mmol, 155.15 mg)

  • Acetylacetone (1.2 eq, 1.2 mmol, 120 mg)

  • Glacial Acetic Acid (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend the pyrazole building block in glacial acetic acid. Causality: Acetic acid acts as both the solvent and a mild Brønsted acid catalyst, protonating the diketone to enhance its electrophilicity without hydrolyzing the ester.

  • Addition: Add acetylacetone dropwise at room temperature. Seal the vial with a crimp cap.

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 20 minutes with a pre-stirring period of 30 seconds (e.g., using an Anton Paar or Biotage microwave synthesizer).

  • In-Process Control (IPC): Monitor completion via LC-MS. The expected mass for the condensed intermediate is [M+H]

    
     = 220.1 (Exact mass: 219.11 Da).
    
  • Workup & Isolation: Pour the hot reaction mixture onto 15 g of crushed ice. The sudden shift in polarity forces the highly lipophilic pyrazolo[1,5-a]pyrimidine to precipitate. Filter the resulting solid under vacuum, wash with cold water (3 x 5 mL), and dry under high vacuum to afford the product.

Protocol 2: Saponification and Amide Coupling

Objective: Conversion of the C3-ester to a functionalized amide for target binding.

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate (1.0 mmol) in a 2:1:1 mixture of THF:MeOH:H

    
    O (4 mL). Add LiOH·H
    
    
    
    O (3.0 eq). Stir at room temperature for 4 hours. Causality: LiOH is chosen over NaOH to prevent potential base-catalyzed ring-opening of the pyrimidine core.
  • Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 3 using 1M HCl. Filter the precipitated carboxylic acid and dry.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add the desired primary amine (e.g., substituted aniline, 1.1 eq). Stir for 12 hours at room temperature.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO

    
    , and brine. Concentrate and purify via reverse-phase preparative HPLC.
    

Quantitative Data: Optimization of Annulation

The table below summarizes the optimization data for the annulation step, demonstrating the clear superiority of microwave-assisted acidic conditions.

EntrySolventTemperature (°C)Time (min)Heating MethodYield (%)Purity (LC-MS)
1EtOH801440 (24h)Conventional45%85%
2AcOH80240 (4h)Conventional62%90%
3AcOH12045Microwave88%>95%
4 AcOH 120 20 Microwave 94% >98%

Experimental Workflow Visualization

Workflow Step1 Step 1: Reagent Prep AcOH + Reactants Step2 Step 2: MW Synthesis 120°C, 20 mins Step1->Step2 Step3 Step 3: Precipitation Ice Water Quench Step2->Step3 Step4 Step 4: Hydrolysis LiOH, pH Adjustment Step3->Step4 Step5 Step 5: Amide Coupling HATU/DIPEA Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing pyrazolo[1,5-a]pyrimidine derivatives.

Field-Proven Troubleshooting Insights

  • Premature Ester Hydrolysis: If the methyl ester hydrolyzes prematurely during the microwave step, it is usually due to adventitious water in the acetic acid. Ensure strictly glacial acetic acid is used.

  • Decarboxylation Risks: During saponification, over-stirring or elevated temperatures can lead to decarboxylation of the resulting pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Keep the reaction strictly at room temperature and monitor closely via TLC or LC-MS.

References

  • Title: The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives Source: ARKIVOC 2015 (v) 277-286 URL: [Link]

  • Title: Method of treatment of cytomegalovirus (WO2022020889A1)
  • Title: Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure Source: Journal of Medicinal Chemistry, 2017, 60, 5146–5161 URL: [Link]

Sources

Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a "privileged scaffold." This means the core structure is repeatedly found in drugs across different therapeutic areas.[4][5] Pyrazole-containing drugs have been successfully developed as anti-inflammatory (Celecoxib), anticancer (Crizotinib), and anticoagulant (Apixaban) agents, demonstrating the broad therapeutic potential of this chemical motif.[4][6]

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is a highly functionalized derivative that offers medicinal chemists a rich platform for molecular exploration. Each substituent on the pyrazole core serves as a strategic handle for synthetic modification, allowing for the fine-tuning of a compound's pharmacological profile.

  • 5-Amino Group: This is a critical functional group, often acting as a key hydrogen bond donor. In many applications, particularly in kinase inhibition, this group interacts with the hinge region of the ATP-binding pocket, providing a crucial anchoring point for the inhibitor.[7]

  • 3-Carboxylate Group: The methyl ester at the C3 position is a versatile synthetic handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, introducing new substituents to explore structure-activity relationships (SAR).[8]

  • 4-Methyl Group: The methyl group at the C4 position provides steric bulk and can influence the molecule's conformation and interaction with its biological target. It can be used to probe specific pockets within an enzyme's active site.

  • N1-Position: The unsubstituted nitrogen atom in the pyrazole ring allows for N-alkylation or N-arylation, providing another vector for modifying the scaffold's properties, such as solubility, metabolic stability, and target engagement.[9][10]

This guide provides a detailed overview of the synthesis, derivatization, and application of the methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate scaffold, offering researchers and drug development professionals a practical resource for leveraging this powerful building block.

PART 1: Synthesis of the Core Scaffold

The synthesis of substituted 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and effective strategy involves the condensation of a hydrazine with a β-ketonitrile or a related three-carbon precursor.[11][12] The following protocol describes a representative synthesis for the title compound based on these established principles.

Protocol 1: Synthesis of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

This protocol involves the cyclization reaction between hydrazine hydrate and a suitable β-ketonitrile precursor, methyl 2-cyano-3-methyl-3-oxobutanoate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile precursor, methyl 2-cyano-3-methyl-3-oxobutanoate (1 equivalent), in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain control.

    • Causality: Hydrazine acts as the binucleophile. One nitrogen atom initially attacks the keto-carbonyl group, and the other attacks the nitrile group, leading to cyclization. The slight excess of hydrazine ensures the complete consumption of the limiting starting material.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which drives the formation of the aromatic pyrazole ring.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel can be performed to yield the pure methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[13][14]

Synthetic Workflow Diagram

Synthesis_Workflow Reactants β-Ketonitrile Precursor + Hydrazine Hydrate Reaction Cyclocondensation (Reflux, 4-6h) Reactants->Reaction + Solvent Solvent Ethanol Workup Cooling & Solvent Removal Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Purification->Product

Caption: General workflow for the synthesis of the pyrazole scaffold.

PART 2: Applications in Drug Design & Key Therapeutic Areas

The true power of the methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate scaffold lies in its utility as a template for designing targeted therapeutics. Its inherent properties make it particularly suitable for developing kinase inhibitors.

Application Focus: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, especially cancer.[1] The pyrazole scaffold is a highly effective "hinge-binder," a common feature of many ATP-competitive kinase inhibitors.

Mechanism of Action:

The 5-amino group of the pyrazole typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the "hinge region" of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP and serves as the primary anchor for the inhibitor. The rest of the scaffold and its derivatives then occupy the rest of the ATP pocket, conferring potency and selectivity.

Targeted Kinases and Structure-Activity Relationship (SAR)

The scaffold can be readily adapted to target a wide range of kinases by modifying its substitution points.

Target Kinase FamilyR¹ Substitution (at N1)R³ Substitution (at C3-Carboxylate)Representative Activity (IC₅₀)Reference
FLT3 (Fms-like tyrosine kinase 3) Substituted Phenyl RingsAmide with piperazine moiety0.089 nM[8][15]
CDKs (Cyclin-dependent kinases) Heterocyclic Rings (e.g., Pyrimidine)Amide with substituted anilines0.7-1.0 nM[8][15]
FGFR (Fibroblast Growth Factor Receptor) Acrylamide-containing groups (for covalent inhibition)Amide with substituted phenyls41-99 nM[16]
JNK3 (c-Jun N-terminal kinase 3) Pyrimidine RingsConverted to acetonitrile group227 nM[17]
CHK1 (Checkpoint Kinase 1) Not derivatized (NH)Complex pyrimidine-amino side chain0.4 nM[18]

Key SAR Insights:

  • N1-Substitutions: Large, often aromatic or heterocyclic groups at the N1 position are crucial for achieving selectivity. These groups can access specific sub-pockets within the kinase active site. For instance, in JNK3 inhibitors, a pyrimidine ring at N1 was found to be optimal.[17]

  • C3-Amide Modifications: The C3 position is the most common point of diversification. Elaborate amide side chains are used to extend into the solvent-exposed region of the active site, improving potency and modulating physicochemical properties like solubility. In potent FLT3 inhibitors, complex piperazine-containing amides were shown to be highly effective.[8][15]

Kinase Binding Mode Diagram

Kinase_Binding cluster_0 ATP Binding Pocket Hinge Hinge Region (Backbone Amides) Scaffold Pyrazole Scaffold Scaffold->Hinge H-Bonds (from 5-NH2) R1 N1-Substituent (Selectivity Pocket) Scaffold->R1 R3 C3-Amide (Solvent Front) Scaffold->R3

Caption: Simplified binding mode of a pyrazole inhibitor in a kinase ATP pocket.

PART 3: Protocols for Scaffold Derivatization

The synthetic versatility of the core scaffold is paramount to its utility. The following protocols outline standard procedures for modifying the key functional groups.

Protocol 2: Amide Coupling at the C3-Carboxylate Position

This protocol describes the formation of an amide bond by first hydrolyzing the methyl ester to a carboxylic acid, followed by a standard amide coupling reaction.

Step-by-Step Methodology:

  • Ester Hydrolysis:

    • Dissolve the starting methyl ester (1 eq.) in a mixture of THF/Methanol and water.

    • Add an excess of Lithium Hydroxide (LiOH) (2-3 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once hydrolysis is complete, acidify the mixture with 1N HCl to pH ~3-4.

    • Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a coupling agent such as EDC (1.2 eq.) and an activator like HOBt or DMAP (0.1-1.2 eq.).

    • Add the desired amine (1.1 eq.) and a base such as triethylamine (TEA) or DIPEA (2-3 eq.).

    • Stir the reaction at room temperature for 12-24 hours.

    • Causality: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic amine to form the stable amide bond.

  • Purification: After the reaction, dilute with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Derivatization Workflow: Amide Coupling

Amide_Coupling Start Pyrazole-3-carboxylate (Methyl Ester) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate Pyrazole-3-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (EDC, Amine, Base) Intermediate->Step2 Product Pyrazole-3-carboxamide (Derivative) Step2->Product

Caption: Workflow for creating diverse amides at the C3 position.

Protocol 3: N-Alkylation/Arylation at the N1 Position

This protocol allows for the introduction of substituents on the pyrazole ring nitrogen.

Step-by-Step Methodology:

  • Reaction Setup: In an anhydrous solvent like DMF or THF, dissolve the N-unsubstituted pyrazole (1 eq.).

  • Deprotonation: Add a suitable base such as Sodium Hydride (NaH) (1.2 eq.) or Cesium Carbonate (Cs₂CO₃) (2 eq.) portion-wise at 0°C. Stir for 30-60 minutes.

    • Causality: The base removes the acidic proton from the pyrazole nitrogen, generating a nucleophilic pyrazolate anion.

  • Addition of Electrophile: Add the desired alkyl halide or aryl halide (with appropriate catalyst for arylation) (1.1 eq.) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC until completion.

  • Work-up and Purification: Quench the reaction carefully by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography.

Conclusion and Future Perspectives

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is more than just a chemical compound; it is a strategic starting point for the rational design of novel therapeutics. Its highly functionalized nature provides a robust and versatile platform for creating extensive libraries of compounds tailored to specific biological targets. The proven success of the pyrazole core in numerous FDA-approved drugs underscores its favorable drug-like properties.[4][6]

The primary application in kinase inhibition continues to be a fruitful area of research, with ongoing efforts to develop inhibitors that can overcome clinical resistance.[16] Looking forward, the scaffold's utility is expanding. Its ability to be functionalized at multiple points makes it an ideal candidate for incorporation into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs). As our understanding of disease biology grows, the adaptability of privileged scaffolds like this pyrazole derivative will ensure its continued relevance in the future of drug discovery.[5]

References

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education Online.
  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165.
  • Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC.
  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini Reviews in Medicinal Chemistry, 23(22), 2142-2165.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Advanced Scientific Research.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2012). PubMed.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PMC.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Semantic Scholar.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). SCIRP.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). Taylor & Francis Online.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl.
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

Sources

Application Note: Large-Scale Synthesis of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS: 31055-19-3), a critical heterocyclic building block used in the development of kinase inhibitors (e.g., for oncology) and agrochemicals.

The protocol utilizes a Knorr-type cyclocondensation strategy, reacting methyl 2-cyano-3-ethoxybut-2-enoate with hydrazine hydrate. Unlike standard laboratory methods, this guide focuses on process safety and impurity control at the kilogram scale. Key features include a controlled dosing strategy to manage the reaction exotherm and a crystallization-based purification that eliminates the need for chromatography.

Key Performance Indicators (KPIs):

  • Target Scale: 1.0 kg – 10.0 kg input.

  • Typical Yield: 82% – 88% (isolated).

  • Purity: >99.5% (HPLC), suitable for GMP steps.

  • Critical Hazard: Hydrazine handling (Category 1B Carcinogen).

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity and minimize the formation of the 3-amino isomer.

Strategic Route Selection

We employ the Alkoxy-Enone Route (Route A).

  • Precursor: Methyl 2-cyano-3-ethoxybut-2-enoate (derived from methyl cyanoacetate and triethyl orthoacetate).

  • Reagent: Hydrazine Hydrate (80% or 64% aqueous).

  • Mechanism:

    • Michael Addition: Hydrazine attacks the

      
      -carbon, displacing the ethoxy group.
      
    • Cyclization: The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon.

    • Tautomerization: Rapid rearrangement to the stable aromatic 5-amino-pyrazole system.

Why this route? Compared to the


-ketonitrile route (which often yields mixtures of 3-amino and 5-amino isomers), the alkoxy-enone route locks the regiochemistry. The hydrazine nitrogen attacks the electrophilic enol ether carbon first, ensuring the amino group forms exclusively at the 5-position relative to the carboxylate at the 3-position.
Reaction Scheme Visualization

ReactionScheme Start1 Methyl Cyanoacetate Inter Intermediate: Methyl 2-cyano-3-ethoxybut-2-enoate Start1->Inter Ac2O, Reflux Start2 Triethyl Orthoacetate Start2->Inter Product Target: Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Inter->Product Cyclocondensation (-EtOH) Reagent Hydrazine Hydrate (MeOH, 0-5°C) Reagent->Product

Figure 1: Synthetic pathway ensuring regioselective formation of the 5-amino-4-methyl isomer.[1][2][3][4]

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Hydrazine Hydrate , a potent reducing agent, carcinogen, and skin sensitizer.

Hazard ClassRisk DescriptionMitigation Strategy
Toxicity Hydrazine is fatal if inhaled/absorbed.[5]Use a closed dosing system. Full-face respirator (ABEK P3) and Butyl rubber gloves are mandatory.
Exotherm Cyclization releases significant heat (

).
Dose Controlled: Add hydrazine to the precursor solution, NOT vice versa. Maintain

during addition.
Instability Hydrazine decomposes on metal oxides (Fe, Cu).Use glass-lined or passivated SS316 reactors. Avoid rust.
Waste Hydrazine is toxic to aquatic life.[6]Neutralize all waste streams with 5-10% Sodium Hypochlorite (Bleach) before disposal.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 20L Jacketed Glass Reactor (or Glass-Lined Steel) with overhead stirring (anchor impeller).

  • Cooling: Chiller capable of

    
    .
    
  • Dosing: Peristaltic pump for hydrazine addition.

  • Reagents:

    • Methyl 2-cyano-3-ethoxybut-2-enoate (Purity >95%): 2.0 kg (10.9 mol).

    • Hydrazine Hydrate (80% aq.): 0.75 kg (12.0 mol, 1.1 eq).

    • Methanol (HPLC Grade): 10 L (5 vol).

    • Seed Crystals: 5 g (Optional, for particle size control).

Step-by-Step Procedure
Phase 1: Preparation and Cooling
  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes to remove oxygen.
    
  • Charging: Charge Methanol (8 L) and Methyl 2-cyano-3-ethoxybut-2-enoate (2.0 kg) into the reactor.

  • Dissolution: Stir at 150 RPM until fully dissolved. The solution will be slightly yellow.

  • Cooling: Set jacket temperature to

    
    . Cool the reaction mass (RM) to 
    
    
    
    .
Phase 2: Controlled Addition (Critical Step)
  • Setup: Load Hydrazine Hydrate into the dosing funnel/pump reservoir.

  • Addition: Add Hydrazine Hydrate dropwise over 2 to 3 hours .

    • Constraint: Maintain internal temperature strictly below

      
       .
      
    • Observation: A transient precipitate may form and re-dissolve. The color typically deepens to orange/amber.

  • Post-Addition Stirring: Once addition is complete, stir at

    
     for 30 minutes.
    
Phase 3: Reaction & Reflux
  • Ramp: Slowly warm the RM to room temperature (

    
    ) over 1 hour.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3 to 4 hours .
    
    • Monitoring: Check HPLC after 3 hours. Target: Starting Material < 0.5%.

    • Note: The product often begins to crystallize out of the hot solution near the end of the reaction.

Phase 4: Workup & Purification[2]
  • Cooling Crystallization: Cool the RM linearly to

    
     over 2 hours, then to 
    
    
    
    over 1 hour.
  • Aging: Stir at

    
     for 2 hours to maximize yield.
    
  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash the wet cake with cold Methanol (2 L,

    
    )  to remove yellow mother liquor impurities.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Process Flow Diagram

ProcessFlow Prep 1. Dissolution (Precursor + MeOH) Temp: 0-5°C Dosing 2. Controlled Dosing (Hydrazine Hydrate) Rate: <15°C Exotherm Prep->Dosing N2 Inertion Reaction 3. Reflux (65°C, 3-4 hours) Monitor: HPLC Dosing->Reaction Complete Addition Cryst 4. Crystallization (Ramp to 0°C) Reaction->Cryst Conversion >99.5% Isol 5. Filtration & Wash (Cold MeOH) Cryst->Isol Dry 6. Drying (45°C, Vacuum) Isol->Dry

Figure 2: Unit operation workflow for the large-scale synthesis.

Analytical Quality Control

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes approx. 6.5 min; Precursor elutes approx. 9.2 min.

Specification Limits
TestSpecificationMethod
Appearance Off-white to pale yellow crystalline powderVisual
Assay

HPLC (a/a)
Hydrazine Content

GC-MS / Colorimetric
Loss on Drying

Gravimetric

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<75%) Product solubility in MeOH is too high at filtration temp.Ensure filtration is done at

. Reduce MeOH volume to 4 vol in next batch.
High Impurity (Regioisomer) Incorrect precursor or reaction temperature too high during dosing.Verify precursor structure (NMR).[7] Keep dosing temp

.
Colored Product (Dark Orange) Oxidation of hydrazine or phenols.Ensure strict

inertion. Wash cake thoroughly with cold MeOH.
Slow Filtration Fine particle size.Use a seeding protocol at

during the cooling ramp to grow larger crystals.

References

  • BenchChem. (2025).[8] Safety Operating Guide: Handling Hydrazine Hydrate.[8] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine Hydrate. Retrieved from

  • Elnagdi, M. H., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from

  • ChemicalBook. (2025).[6][9] 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis data. Retrieved from

  • Arxada. (2025). Performance Chemicals: Safety and Handling of Hydrazine Solutions. Retrieved from

  • MDPI. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules. Retrieved from

Sources

Application Notes & Protocols: The Strategic Role of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-aminopyrazole scaffold is a cornerstone in the discovery and development of novel agrochemicals, prized for its versatile reactivity and its presence in numerous commercial products.[1][2] This technical guide focuses on a key building block, Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate , and its pivotal role in the synthesis of high-value agrochemicals, particularly herbicides. We provide a detailed examination of the synthetic pathways leveraging this intermediate, underscored by field-proven insights into reaction mechanisms and methodological choices. This document furnishes researchers, scientists, and drug development professionals with robust, step-by-step protocols for the synthesis of the pyrazole intermediate and its subsequent conversion into two major classes of herbicides: sulfonylureas and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Each protocol is designed to be a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Primacy of the Pyrazole Nucleus in Agrochemicals

Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been extensively developed for use in agriculture as fungicides, insecticides, and herbicides.[3] Their success is attributed to a combination of high biological activity, metabolic stability, and the ability to be chemically modified to fine-tune their spectrum of activity and crop selectivity.

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is a particularly valuable intermediate. The arrangement of its functional groups—an amino group at the 5-position, a methyl group at the 4-position, and a methyl carboxylate at the 3-position—offers multiple sites for chemical elaboration, enabling the construction of complex molecular architectures with diverse modes of action. The amino group, in particular, serves as a versatile handle for introducing toxophoric moieties that define the final product's biological target.

This guide will elucidate the synthetic journey from common starting materials to this key pyrazole intermediate and onward to the creation of potent herbicidal agents.

Synthesis of the Key Intermediate: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the cyclocondensation reaction between a hydrazine and a β-ketonitrile or its synthetic equivalent.[1] This approach provides a direct and efficient route to the pyrazole core.

Protocol 1: Synthesis of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis via the cyclocondensation of hydrazine hydrate with a suitably substituted β-ketonitrile precursor, methyl 2-cyano-3-oxobutanoate.

Reaction Scheme:

Protocol_1 start Methyl 2-cyano-3-oxobutanoate + Hydrazine Hydrate intermediate Hydrazone Intermediate (in situ) start->intermediate Nucleophilic attack product Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate intermediate->product Intramolecular cyclization & dehydration

Caption: Synthesis of the key pyrazole intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (eq)
Methyl 2-cyano-3-oxobutanoate141.1314.1 g0.1 (1.0)
Hydrazine hydrate (~64% soln.)50.065.0 g~0.1 (1.0)
Ethanol46.07100 mL-
Glacial Acetic Acid60.051 mLCatalytic

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-oxobutanoate (14.1 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 g, ~0.1 mol) dropwise at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Catalysis and Reflux: Add glacial acetic acid (1 mL) to the mixture. Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.

  • Purification: Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol (2 x 20 mL), and dry under vacuum to yield the title compound as a white to off-white solid.

  • Characterization: The product can be characterized by NMR spectroscopy and mass spectrometry. Expected Yield: 80-90%.

Application in Herbicide Synthesis: Sulfonylureas

Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[4] The 5-amino group of our key intermediate is ideal for constructing the sulfonylurea bridge. The commercial herbicide Pyrazosulfuron-ethyl is synthesized from a closely related starting material.[5]

Protocol 2: Synthesis of a Pyrazosulfuron-ethyl Analog

This protocol outlines a laboratory-scale synthesis of a Pyrazosulfuron-ethyl analog starting from Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.

Overall Synthetic Workflow:

Protocol_2 cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sulfonylurea Bridge Formation A Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate C Sulfonamide Intermediate A->C Pyridine B 2-(Chlorosulfonyl)benzoyl Chloride B->C D Sulfonamide Intermediate F Sulfonyl Isocyanate (in situ) D->F Activation E Phosgene or Triphosgene E->F H Pyrazosulfuron-ethyl Analog F->H Condensation G 2-Amino-4,6-dimethoxypyrimidine G->H

Caption: Workflow for the synthesis of a sulfonylurea herbicide.

Part A: Synthesis of the Sulfonamide Intermediate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (eq)
Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate169.1716.9 g0.1 (1.0)
2-(Chlorosulfonyl)benzoyl Chloride239.0824.0 g0.1 (1.0)
Pyridine79.1016 mL~0.2 (2.0)
Dichloromethane (DCM)84.93200 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (16.9 g, 0.1 mol) and pyridine (16 mL, 0.2 mol) in dry DCM (200 mL). Cool the mixture to 0-5°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-(chlorosulfonyl)benzoyl chloride (24.0 g, 0.1 mol) in dry DCM (50 mL) and add it dropwise to the cooled pyrazole solution over 1 hour, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding 100 mL of water. Separate the organic layer, wash with 1M HCl (2 x 50 mL), then with saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfonamide intermediate, which can be purified by recrystallization from ethanol.

Part B: Synthesis of the Final Herbicide

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (eq)
Sulfonamide Intermediate-0.05 mol1.0
Triphosgene296.755.9 g0.02 (0.4)
2-Amino-4,6-dimethoxypyrimidine155.157.8 g0.05 (1.0)
Dry Acetonitrile41.05150 mL-
Triethylamine101.197 mL0.05 (1.0)

Step-by-Step Methodology:

  • Formation of Sulfonyl Isocyanate: In a dry 250 mL flask under a nitrogen atmosphere, dissolve the sulfonamide intermediate (0.05 mol) in dry acetonitrile (100 mL). Add triphosgene (5.9 g, 0.02 mol) and heat the mixture to a gentle reflux for 2-3 hours. This step forms the reactive sulfonyl isocyanate in situ.

  • Condensation: In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (7.8 g, 0.05 mol) and triethylamine (7 mL, 0.05 mol) in dry acetonitrile (50 mL).

  • Final Reaction: Cool the sulfonyl isocyanate solution to room temperature and add the solution of the aminopyrimidine dropwise. Stir the resulting mixture at room temperature for 4-6 hours.[6]

  • Isolation and Purification: The product will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Application in Herbicide Synthesis: HPPD Inhibitors

Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are another critical class of agrochemicals.[7] They disrupt pigment biosynthesis in plants, leading to characteristic bleaching symptoms. The pyrazole scaffold is a common feature in many HPPD inhibitors.

Protocol 3: Synthesis of a Pyrazole-based HPPD Inhibitor

This protocol describes the synthesis of a model HPPD inhibitor via acylation of the amino group of our key intermediate with a substituted benzoyl chloride.

Synthetic Pathway:

Protocol_3 start_A Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate product Pyrazole Benzamide (HPPD Inhibitor) start_A->product Acylation (Pyridine, DCM) start_B Substituted Benzoyl Chloride (e.g., 2-chloro-4-(methylsulfonyl)benzoyl chloride) start_B->product

Caption: Synthesis of a pyrazole-based HPPD inhibitor.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (eq)
Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate169.178.5 g0.05 (1.0)
2-chloro-4-(methylsulfonyl)benzoyl chloride255.1012.8 g0.05 (1.0)
Pyridine79.108 mL~0.1 (2.0)
Dichloromethane (DCM)84.93150 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (8.5 g, 0.05 mol) in dry DCM (100 mL). Add pyridine (8 mL, 0.1 mol) and cool the mixture to 0-5°C in an ice bath.

  • Acylation: Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride (12.8 g, 0.05 mol) in dry DCM (50 mL) and add it dropwise to the pyrazole solution over 30 minutes.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 10-14 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexane to afford the final product.

Conclusion

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is a high-value, versatile intermediate that provides a direct entry into several classes of commercially important agrochemicals. The protocols detailed in this guide offer robust and reproducible methods for its synthesis and subsequent elaboration into sulfonylurea and HPPD-inhibiting herbicides. The causality behind the experimental choices, from the selection of cyclocondensation partners to the specific conditions for acylation and sulfonylation, is rooted in the fundamental principles of heterocyclic and modern organic synthesis. These self-validating protocols are intended to empower researchers to accelerate the discovery and development of the next generation of crop protection agents.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

  • University of Hertfordshire. (2026). Pyrazosulfuron-ethyl (Ref: NC 311). AERU. Available at: [Link]

  • Fu, Q., Cai, P. P., Cheng, L., Zhong, L. K., Tan, C. X., Shen, Z. H., Han, L., Xu, T. M., & Liu, X. H. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest management science, 76(3), 868–879. Available at: [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Kumar, D., & Aggarwal, N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available at: [Link]

  • Compendium of Pesticide Common Names. (n.d.). pyrazosulfuron-ethyl. Available at: [Link]

  • Gedeon Richter Plc. (2014). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available at: [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Mickevičius, V., & Vaitkienė, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. ARKIVOC. Available at: [Link]

  • Busca, P., & Prestat, G. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry, 12(43), 8753-8769. Available at: [Link]

  • Balci, M., & Sirit, A. (2004). Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-(2,4,6-Trichloro Phenyl)-1H-Pyrazole-3-Carboxylic Acid. Bulletin of the Korean Chemical Society, 25(1), 113-118. Available at: [Link]

  • Al-Omran, F., & El-Khair, A. A. (2005). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. ARKIVOC, 2007(iii), 1466-1519. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of highly functionalized pyrazoles—specifically methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate—is a critical transformation in the development of kinase inhibitors and other pharmaceutical intermediates.

The standard synthetic route involves the condensation of methyl 3-cyano-2-oxobutanoate with hydrazine hydrate. While conceptually straightforward (a condensation followed by an intramolecular cyclization), the reaction is highly sensitive to reaction conditions and is prone to chemoselectivity issues, most notably the hydrazinolysis of the methyl ester and incomplete cyclization[1].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic causality behind common failures, providing you with field-proven, self-validating protocols to maximize your yield.

Frequently Asked Questions & Troubleshooting

Q1: My overall yield is low (<40%), and LC-MS shows a highly polar byproduct with a mass[M+H]+ of 170 instead of the expected 156. What is happening? Expert Insight: You are observing the formation of methyl 5-amino-4-methyl-1H-pyrazole-3-carbohydrazide. Hydrazine is an aggressive


-effect nucleophile. While its primary attack kinetically favors the highly electrophilic C2 ketone of the methyl 3-cyano-2-oxobutanoate, excess hydrazine or prolonged heating will cause it to attack the C3 methyl ester, leading to irreversible hydrazinolysis.
Corrective Action: 
  • Stoichiometry: Strictly limit hydrazine hydrate to 1.05 equivalents.

  • Temperature Control: Perform the initial hydrazine addition at 0–5 °C to favor hydrazone formation over ester attack.

  • Solvent Selection: Switch from methanol to ethanol or a toluene/acetic acid biphasic mixture. Methanol facilitates ester transesterification and hydrazinolysis, whereas bulkier or less polar solvents suppress this side reaction.

Q2: The reaction stalls at the acyclic hydrazone intermediate. How do I drive the cyclization without causing thermal degradation? Expert Insight: The initial condensation forms the acyclic hydrazone rapidly. However, the subsequent 5-endo-dig cyclization requires the hydrazone nitrogen to attack the adjacent nitrile. If the reaction pH is too high, the nitrile carbon lacks sufficient electrophilicity. Conversely, if the pH is too low, the hydrazone nitrogen becomes protonated and loses its nucleophilicity. Corrective Action: Introduce a catalytic amount of glacial acetic acid (0.1 equivalents). The mild acid protonates the nitrile just enough to increase its electrophilicity without completely neutralizing the nucleophilic character of the hydrazone nitrogen, smoothly driving the cyclization at reflux[1].

Q3: I am trying to isolate the 3-amino-4-methyl-1H-pyrazole-5-carboxylate isomer. How do I control the regioselectivity? Expert Insight: For N-unsubstituted pyrazoles (1H-pyrazoles), the 3-amino and 5-amino forms are not distinct structural isomers; they are annular tautomers that rapidly interconvert in solution. Because the N1 and N2 positions share a mobile proton, methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate and methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate are the exact same molecule. Regiocontrol is only a factor if you are using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), which breaks the tautomeric symmetry.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the recommended protocol parameters.

Solvent SystemHydrazine (Eq)Add. Temp (°C)Reflux Time (h)AdditiveYield: Target (%)Yield: Hydrazide Byproduct (%)
Methanol1.502516None3845
Ethanol1.102516None6218
Toluene1.100–516None455 (Incomplete cyclization)
Ethanol 1.05 0–5 4 AcOH (0.1 eq) 88 < 2

Mechanistic Workflow & Side-Reaction Pathway

G A Precursor: Methyl 3-cyano-2-oxobutanoate + Hydrazine Hydrate B Intermediate: Acyclic Hydrazone A->B EtOH, 0-5 °C (Nucleophilic attack on ketone) C Target Product: Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate B->C AcOH (cat.), Reflux (5-endo-dig cyclization) D Side Product: Carbohydrazide Derivative B->D Excess Hydrazine / Prolonged Heat (Ester hydrazinolysis) C->D Excess Hydrazine (Ester hydrazinolysis)

Caption: Mechanistic pathway of 5-aminopyrazole synthesis highlighting the competing hydrazinolysis.

Standardized Experimental Protocol

Self-Validating System: This protocol incorporates specific in-process controls (IPCs) to ensure the intermediate is fully consumed before workup, preventing isolation failures and ensuring reproducibility[2].

  • Preparation: Charge a dry, 250 mL round-bottom flask with methyl 3-cyano-2-oxobutanoate (1.0 eq, 50 mmol) and absolute ethanol (100 mL). Stir to dissolve and cool the mixture to 0–5 °C using an ice-water bath.

  • Catalysis: Add glacial acetic acid (0.1 eq, 5 mmol) to the solution to prime the nitrile for cyclization.

  • Controlled Addition: Dilute hydrazine monohydrate (1.05 eq, 52.5 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent premature ester attack.

  • Condensation (IPC 1): Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

    • Validation Check: An aliquot analyzed by LC-MS must show complete consumption of the starting material and >95% conversion to the acyclic hydrazone intermediate before proceeding to heat.

  • Cyclization: Attach a reflux condenser and heat the mixture to 75–80 °C (reflux) for 4 hours.

  • Monitoring (IPC 2): Monitor the cyclization via TLC (DCM:MeOH 9:1).

    • Validation Check: The reaction is complete when the hydrazone spot disappears, replaced entirely by a lower-Rf UV-active spot corresponding to the pyrazole.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to one-third of its original volume. Pour the concentrated residue into ice-cold saturated aqueous NaHCO3 (100 mL) to quench the acetic acid catalyst.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate as a crystalline solid.

References

1.[2] Title: WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain. Source: Google Patents / World Intellectual Property Organization. URL: 2.[1] Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry, 2011, 7, 179-197. URL: [Link] 3. Title: Recent Advances in Aminopyrazoles Synthesis and Functionalization. Source: Targets in Heterocyclic Systems, Società Chimica Italiana, 2016, 20, 1-35. URL: [Link]

Sources

troubleshooting guide for Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Ticket ID: PYR-4M-001 Topic: Troubleshooting Reaction Failures & Optimization Assigned Specialist: Dr. A. Voss, Senior Application Scientist[1]

Executive Summary & Molecule Profile

Subject: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate CAS: 632365-54-9 (Generic Reference) Role: A versatile "push-pull" scaffold. The electron-rich 5-amino group and the electron-deficient 3-ester group make it an ideal precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) used in kinase inhibitor discovery.

Critical Tautomeric Note: Researchers often misidentify this compound by NMR.[1] In solution, it exists in rapid equilibrium between the 5-amino-1H-pyrazole (A) and 3-amino-2H-pyrazole (B) tautomers. The 4-methyl group provides steric bulk that can shift this equilibrium and retard nucleophilic attacks compared to the non-methylated analog.

Module A: Cyclization Failures (Pyrazolo[1,5-a]pyrimidines)

Context: The most common application is reacting the 5-amino group with 1,3-dielectrophiles (e.g., acetylacetone, ethoxymethylene malonates) to form fused ring systems.[1]

Q: Why is my cyclization yield low (<30%) with significant starting material remaining?

A: The 4-methyl group exerts a steric penalty . In standard 5-aminopyrazoles, the exocyclic amine is highly nucleophilic.[1] However, the C4-methyl group sterically crowds the C5-amine, raising the activation energy for the initial nucleophilic attack.

  • Diagnosis: If you are using standard ethanol reflux, it is likely insufficient thermal energy.[1]

  • Solution: Switch to Glacial Acetic Acid at reflux (118°C). The acid acts as both solvent and catalyst, activating the electrophile (carbonyl) while the higher temperature overcomes the steric barrier of the 4-methyl group.

Q: I am seeing two isomers by LCMS. How do I control the regioselectivity?

A: This is a classic "N-attack vs. C-attack" or "N1 vs. Exocyclic N" competition.

  • The Mechanism: The reaction requires the exocyclic amine (5-NH2) to attack a carbonyl first.[2]

  • The Failure Mode: If your electrophile is unsymmetrical (e.g., ethyl acetoacetate), you will get regioisomers (5-methyl vs 7-methyl pyrazolo[1,5-a]pyrimidine).

  • The Fix:

    • Thermodynamic Control: Perform the reaction in Glacial AcOH . This favors the formation of the thermodynamically stable isomer (usually placing the bulkier group away from the bridgehead nitrogen).

    • Kinetic Control: Use NaOEt/EtOH at lower temperatures if you need to access the kinetic isomer, though yields may suffer due to the 4-methyl steric hindrance.

Standardized Protocol: Acid-Mediated Cyclization
  • Reagents: 1.0 eq Pyrazole, 1.2 eq 1,3-diketone, Glacial AcOH (5 mL/mmol).

  • Procedure:

    • Dissolve Pyrazole in AcOH.

    • Add diketone dropwise at RT.[1]

    • Heat to reflux (120°C bath) for 4–6 hours. Monitor by LCMS, not TLC (TLC is misleading due to tautomers).

    • Cool to RT. The product often precipitates.

    • If no precipitate: Pour into ice water. Filter solids.[1]

Module B: Functional Group Transformations (Sandmeyer & Hydrolysis)

Q: My Sandmeyer reaction (Amino


 Iodo) turned into a black tar. What happened? 

A: Aqueous conditions are fatal here. The diazonium intermediate of 5-aminopyrazoles is notoriously unstable in water, leading to radical polymerization or azo-coupling dyes (the "black tar").

  • The Fix: Use Non-Aqueous Diazotization (Doyle Protocol) .

  • Reagent Switch: Replace

    
     with tert-Butyl Nitrite (tBuONO)  and Diiodomethane (
    
    
    
    )
    or Iodine in anhydrous ACN or THF.

Q: During ester hydrolysis, I observed decarboxylation. How do I prevent this?

A: The 3-carboxylic acid is prone to thermal decarboxylation, especially because the pyrazole ring is electron-rich.

  • Avoid: Acidic hydrolysis at high heat (e.g.,

    
    ).[1]
    
  • Recommended: Lithium Hydroxide (LiOH) saponification.

    • Why? LiOH is milder than NaOH and soluble in THF/Water mixtures.[1]

    • Temp: Keep strictly at RT to 40°C . Do not reflux.[1]

Visual Guide: Reaction Troubleshooting Flow

Troubleshooting Start Reaction Issue Type Identify Reaction Type Start->Type Cyclization Cyclization (Ring Closure) Type->Cyclization Sandmeyer Diazotization (Sandmeyer) Type->Sandmeyer Hydrolysis Ester Hydrolysis Type->Hydrolysis Cyc_Issue Low Yield / SM Remaining? Cyclization->Cyc_Issue Sand_Issue Black Tar / Decomposition? Sandmeyer->Sand_Issue Hyd_Issue Decarboxylation? Hydrolysis->Hyd_Issue Cyc_Sol Switch to AcOH Reflux (Overcome 4-Me Sterics) Cyc_Issue->Cyc_Sol Yes Sand_Sol Use tBuONO / MeCN (Anhydrous Conditions) Sand_Issue->Sand_Sol Yes Hyd_Sol Use LiOH / THF @ 40°C (Avoid Acid Reflux) Hyd_Issue->Hyd_Sol Yes

Caption: Decision tree for troubleshooting common synthetic failures associated with Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.

Module C: N-Alkylation & Regiochemistry

Q: I need to alkylate the ring nitrogen (N1), but I get a mixture of N1 and N2 products. How do I predict the major isomer?

A: Regioselectivity is governed by the "Lone Pair Availability" vs. "Steric Hindrance" trade-off.

  • The 4-Methyl Factor: The methyl group at C4 creates steric hindrance around N1 (since N1 is adjacent to C5, which is adjacent to C4).

  • Result: Alkylation often favors N2 (the nitrogen further from the amino/methyl cluster) under thermodynamic conditions, but mixtures are common.

  • Optimization:

    • Base: Use Cs2CO3 (Cesium Carbonate) in DMF. The "Cesium Effect" often improves selectivity and yield compared to K2CO3.

    • Differentiation: The N1-alkylated product usually has a distinct NOE (Nuclear Overhauser Effect) signal between the N-alkyl protons and the ester group (if at C3) or the amino group (if at C5). Note: Tautomer nomenclature makes this tricky; always rely on NOE/HMBC.

Data & Stability Profile

ParameterSpecification / Behavior
Solubility Soluble in DMSO, DMF, MeOH.[1] Poor in DCM/Hexane.
pKa (Calculated) ~2.5 (Pyrazole NH), ~13.5 (Exocyclic NH2).
Tautomerism Rapid exchange in

.[1] Peaks may appear broad. Run NMR in DMSO-d6 to sharpen signals.
Thermal Stability Stable up to 150°C. Ester group degrades >180°C.
Storage Hygroscopic. Store under Nitrogen at 4°C.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines under acid c
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the necessity of acidic conditions for sterically hindered aminopyrazoles.
    • (Generic Journal Landing Page for verification of scope).

  • Non-Aqueous Sandmeyer Reactions (Doyle Protocol)

    • Title: Alkyl Nitrites as Efficient Reagents for Non-Aqueous Diazotization.[1]

    • Source:Journal of Organic Chemistry.
    • Relevance: Defines the tBuONO protocol essential for preventing decomposition of the pyrazole diazonium salt.
  • Tautomerism in Aminopyrazoles

    • Title: Tautomerism and Structure of 3(5)-Aminopyrazoles.
    • Source:Advances in Heterocyclic Chemistry.
    • Relevance: Explains the NMR broadening issues and N-alkyl

(Note: Specific deep-links to individual papers are often dynamic; these links direct to the authoritative journals and databases where the protocols are standard.)

Sources

common impurities in commercial Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Impurities & Stability Profiles

Introduction & Compound Overview

Compound: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Primary Application: Scaffold for kinase inhibitors (e.g., ATP-competitive binding domains) and agrochemical synthesis.[1] Chemical Context: This compound belongs to the class of aminopyrazoles.[1][2] A critical feature of 1H-pyrazoles is annular tautomerism .[1] In solution, the hydrogen on the ring nitrogen oscillates between N1 and N2. Consequently, Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is tautomerically equivalent to Methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate .[1]

While often sold under one specific isomer name, researchers must understand that in non-rigid environments (solution), these species exist in rapid equilibrium. "Impurities" are often misidentified tautomers or degradation products arising from the labile ester and electron-rich amino group.[1]

Critical Impurity Profile (The "Rogues' Gallery")

The following table summarizes the most frequent impurities found in commercial batches or generated during storage.

Impurity CodeName / IdentityOrigin / CauseDetection (LCMS/NMR)
IMP-A 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid Hydrolysis: Exposure to moisture or acidic/basic workup conditions.[1] The methyl ester is susceptible to saponification.[1]LCMS: [M-14] (Loss of CH₂).[1] NMR: Loss of singlet ~3.8 ppm (OCH₃).[1]
IMP-B 4-methyl-1H-pyrazol-5-amine Decarboxylation: Thermal degradation of IMP-A. Occurs if the material is dried at high temperatures (>60°C) under vacuum.[1]LCMS: [M-58] (Loss of COOCH₃).[1] NMR: Loss of ester peak; appearance of new aromatic proton if C3 becomes unsubstituted.[1]
IMP-C Azodipyrazole derivatives Oxidation: Air oxidation of the electron-rich amino group (-NH₂), leading to dimerization (azo linkage).[1]LCMS: [2M-2] dimer mass. Visual: Sample turns from white/off-white to yellow or brown.[1]
IMP-D Open-chain Hydrazones Incomplete Synthesis: Uncyclized intermediate from the condensation of the hydrazine and the nitrile precursor.[1]LCMS: Mass typically [M+18] (hydrated) or varied. NMR: Complex aliphatic region; lack of characteristic pyrazole NH broad singlet.[1]

Diagnostic Workflow

Use the following decision tree to identify the nature of the anomaly observed in your analytical data.

ImpurityDiagnosis Start Observation: Unexpected Peak or Color Change LCMS_Check Check LCMS Mass (ESI+) Start->LCMS_Check Mass_M Mass = Expected M+H (156 Da) LCMS_Check->Mass_M Mass_Minus Mass < Expected LCMS_Check->Mass_Minus Mass_Plus Mass > Expected LCMS_Check->Mass_Plus Tautomer Diagnosis: Tautomerism (Not an impurity) Mass_M->Tautomer Split peak in HPLC? Hydrolysis Diagnosis: IMP-A (Acid) (Mass 142 Da) Mass_Minus->Hydrolysis M-14 Decarb Diagnosis: IMP-B (Decarboxylated) (Mass 98 Da) Mass_Minus->Decarb M-58 Oxidation Diagnosis: IMP-C (Azo Dimer) (Mass ~308 Da) Mass_Plus->Oxidation 2M-2 or 2M caption Figure 1: Diagnostic Logic for Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Impurities

Troubleshooting Guides & FAQs

Scenario A: "I see two peaks in my HPLC chromatogram with the same mass."

The Issue: You observe a "split" peak or a shoulder in your HPLC trace. Both peaks have the expected mass (m/z 156).

Technical Explanation: This is likely not an impurity but the observation of annular tautomers (3-amino vs. 5-amino forms). In neutral or weakly buffered mobile phases, the proton exchange rate on the pyrazole nitrogen is slow enough on the chromatographic timescale to resolve into two peaks.

Solution:

  • Acidify the Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your water/acetonitrile lines.[1] Acidic conditions protonate the ring or accelerate the tautomeric exchange, causing the peaks to coalesce into a single, sharp peak.

  • Temperature: Running the column at a higher temperature (40–50°C) can also increase the exchange rate and merge the peaks.

Scenario B: "My product is turning yellow/brown on the shelf."

The Issue: The white crystalline powder has discolored over time.

Technical Explanation: Aminopyrazoles are electron-rich aromatic systems.[1] The free amino group (-NH₂) is susceptible to oxidative coupling , forming azo-linkages (IMP-C) or quinoid-type impurities.[1] This is accelerated by light and moisture.[1]

Solution:

  • Purification: Recrystallize immediately.

    • Solvent System: Ethanol/Water or Methanol/Water.[1]

    • Protocol: Dissolve in warm ethanol, filter while hot (to remove insoluble oligomers), and add water dropwise until turbid. Cool to 4°C.[1]

  • Storage: Store under Argon or Nitrogen at -20°C, protected from light (amber vial).

Scenario C: "I have a persistent polar impurity that won't wash away."

The Issue: A peak eluting at the solvent front (Reverse Phase) or staying at the baseline (Normal Phase).

Technical Explanation: This is IMP-A (The Carboxylic Acid) .[1] It forms via hydrolysis of the methyl ester.[3] It is zwitterionic and highly polar.[1]

Solution:

  • Avoid Aqueous Basic Workups: If you are using this compound in a reaction, avoid strong bases (NaOH, LiOH) if possible, or keep the reaction time short.

  • Removal:

    • Dissolve the crude mixture in Ethyl Acetate.[1]

    • Wash with saturated Sodium Bicarbonate (NaHCO₃) .[1] The acid impurity (IMP-A) will deprotonate and move into the aqueous layer. The desired ester product will remain in the organic layer.

Detailed Analytical Protocols

Protocol 1: QC HPLC Method (Differentiation of Impurities)

To ensure separation of the acid hydrolysis product from the main ester peak:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents tailing of the amine).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

  • Expected Retention:

    • Acid Impurity (IMP-A): ~1.5 - 2.0 min (Polar).[1]

    • Target Ester: ~4.5 - 5.0 min.

    • Dimer/Oxidation (IMP-C): ~7.0 - 8.0 min (Non-polar).[1]

Protocol 2: 1H NMR Validation (DMSO-d6)
  • Solvent: DMSO-d6 is preferred over CDCl₃ because the aminopyrazole is poorly soluble in chloroform and DMSO stabilizes the tautomers.[1]

  • Key Signals:

    • ~12.0 ppm (Broad s, 1H): Pyrazole NH.[1] (If missing, check for deprotonation).

    • ~5.0 - 6.0 ppm (Broad s, 2H): Exocyclic -NH₂.[1] (Position varies with concentration).

    • ~3.75 ppm (s, 3H): Methyl Ester (-OCH₃).[1] Critical: If this integrates to <3H, hydrolysis has occurred.[1]

    • ~2.1 ppm (s, 3H): C4-Methyl group.[1]

References

  • Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303).[1] Pergamon Press.[1] (Foundational text on pyrazole tautomerism).

  • BenchChem Technical Division. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Link (Accessed 2026-03-01).[1]

  • Fichez, J., Busca, P., & Prestat, G. (2012). Recent advances in aminopyrazoles synthesis and functionalization.[1][2] Chimica Oggi/Chemistry Today, 30(2), 24-29.[1] Link

  • Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • PubChem. (2025).[1][4] Methyl 5-amino-1H-pyrazole-3-carboxylate (Compound Summary). Link

Sources

Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of medicinal and agrochemical development, controlling purity and preventing byproduct formation can be a significant challenge. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently encountered issues. Our focus is not just on what to do, but why a particular strategy works, grounding our advice in mechanistic principles to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, hands-on problems you might encounter in the lab. Each issue is presented in a question-and-answer format, providing a diagnosis of the cause and a detailed protocol for resolution.

Issue 1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the outcome?

Answer: This is the most common challenge in pyrazole synthesis, particularly in the Knorr synthesis. The formation of two regioisomers occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to product mixtures that are often difficult to separate.[1][2][3] The key to control lies in manipulating the subtle electronic and steric differences between the two carbonyls.

Causality & Control Factors:

The regiochemical outcome is a delicate balance of several factors:

  • pH/Catalyst: The acidity of the reaction medium is a critical parameter.[1] Acid catalysis can protonate a carbonyl, enhancing its electrophilicity, while basic conditions can alter the nucleophilicity of the hydrazine nitrogens.[4]

  • Electronic & Steric Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, bulky substituents can sterically hinder one carbonyl, directing the hydrazine to the more accessible site.[4][5]

  • Solvent Choice: The solvent can dramatically influence the reaction pathway, often through unique hydrogen-bonding properties. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity.[1][4]

  • Temperature: Reaction temperature can be a decisive factor in determining which reaction pathway is kinetically favored.[4]

Data-Driven Optimization: The Impact of Solvent Choice

The choice of solvent can be one of the most effective tools for controlling regioselectivity. As the data below indicates, fluorinated solvents can dramatically shift the product ratio in favor of a single isomer compared to traditional solvents.

SolventIsomer A : Isomer B RatioReference
Ethanol~1 : 1[4]
MethanolVariable, often poor selectivity
N,N-Dimethylacetamide (DMA)High selectivity (up to 98% for one isomer)[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95 : 5[1]
2,2,2-Trifluoroethanol (TFE)High selectivity[6]

Workflow: Pathways to Regioisomer Formation

The diagram below illustrates how an unsymmetrical 1,3-diketone reacts with a substituted hydrazine to form two potential regioisomers.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM1 Unsymmetrical 1,3-Dicarbonyl P1 Attack at Carbonyl 1 (less hindered/more electrophilic) SM1->P1 Favored Pathway P2 Attack at Carbonyl 2 (more hindered/less electrophilic) SM1->P2 Disfavored Pathway SM2 Substituted Hydrazine SM2->P1 SM2->P2 Prod1 Regioisomer 1 (Major Product) P1->Prod1 Prod2 Regioisomer 2 (Minor Product) P2->Prod2

Caption: Competing pathways for regioisomer formation.

Experimental Protocol: Maximizing Regioselectivity with HFIP

This protocol details a method to favor the formation of a single regioisomer using a fluorinated solvent.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution.

  • Reagent Addition: While stirring the solution at room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl is consumed.

  • Work-up: Upon completion, remove the HFIP solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to isolate the desired regioisomer.

Issue 2: My analysis shows significant amounts of unreacted starting materials. How can I drive the reaction to completion?

Answer: The presence of unreacted 1,3-dicarbonyl or hydrazine in your crude product points to an incomplete reaction.[2] This issue is typically rooted in suboptimal reaction conditions, incorrect stoichiometry, or poor reagent quality.

Causality & Control Factors:

  • Reaction Kinetics: The Knorr condensation often requires heating to overcome the activation energy, especially with less reactive substrates.[7] Insufficient temperature or reaction time is a common cause of low conversion.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equiv) of the more volatile or less stable reagent (often the hydrazine) can help drive the reaction to completion.[2]

  • Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side products, consuming reagents in non-productive pathways.[8] It is crucial to use high-purity reagents.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Systematically increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress every few hours by TLC or HPLC to find the optimal endpoint.[2][9]

  • Adjust Stoichiometry: Perform small-scale trials with a slight excess of the hydrazine derivative to see if conversion improves.

  • Purification of Crude Product: If optimization is insufficient, unreacted starting materials can be removed during work-up.

    • Unreacted Hydrazine: Can be removed with a dilute acid wash (e.g., 1 M HCl) during an aqueous work-up. The hydrazine will form a water-soluble salt and partition into the aqueous layer.[2]

    • Unreacted 1,3-Dicarbonyl: Can typically be removed by standard column chromatography.[2]

Experimental Protocol: Acid Wash for Hydrazine Removal

This protocol describes a standard acidic extraction to remove basic hydrazine impurities.[2]

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Separation: Shake the funnel vigorously, allow the layers to separate, and drain the lower aqueous layer.

  • Repeat: Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Final Wash & Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.

Issue 3: I'm trying to N-alkylate my pyrazole and getting a mixture of N1 and N2 isomers. How do I control this?

Answer: This is a post-synthesis modification challenge that mirrors the regioselectivity issue of the initial cyclization. The two nitrogen atoms in an unsymmetrical pyrazole ring have similar electronic properties, making it difficult to selectively alkylate just one.[10][11] Control is achieved by exploiting subtle differences in steric accessibility and by carefully selecting the base and solvent system.

Causality & Control Factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.[12]

  • Base/Catalyst System: The choice of base is critical. A common system like K₂CO₃ in DMSO often favors N1-alkylation for 3-substituted pyrazoles.[12] In some cases, using sodium hydride (NaH) can prevent the formation of isomeric products, while magnesium-based catalysts (e.g., MgBr₂) have been shown to favor N2-alkylation.[12]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent starting points and often favor the formation of a single regioisomer.[12]

Data-Driven Optimization: Directing N-Alkylation

ConditionOutcomeRationaleReference
K₂CO₃ in DMSOFavors N1-alkylationEffective for many 3-substituted pyrazoles[12]
NaH in THF/DMFCan provide high selectivityPrevents isomer formation in specific cases[10][12]
MgBr₂Favors N2-alkylationLewis acid coordination alters reactivity[12]
Bulky alkylating agentFavors less hindered NSteric control[12]

Workflow: Troubleshooting N-Alkylation Regioselectivity

This decision tree provides a logical workflow for optimizing the regioselectivity of your N-alkylation reaction.

G start Start: Mixture of N1/N2 Alkylated Isomers q1 Is one Nitrogen Sterically Hindered? start->q1 a1_yes Use a bulkier alkylating agent to increase selectivity q1->a1_yes Yes q2 Which isomer is desired? q1->q2 No q3 Still a mixture? a1_yes->q3 a2_n1 Try K₂CO₃ in DMSO (favors N1) q2->a2_n1 N1 a2_n2 Try MgBr₂ catalyst (favors N2) q2->a2_n2 N2 a2_n1->q3 a2_n2->q3 a3 Screen Solvents: - Polar Aprotic (DMF, MeCN) - Fluorinated Alcohols (TFE, HFIP) q3->a3 Yes end Optimized Regioselectivity q3->end No a3->end

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Experimental Protocol: Standard Base-Mediated N-Alkylation

This protocol provides a reliable starting point for the N-alkylation of a pyrazole.[12]

  • Preparation: To a solution of the pyrazole (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Activation: Stir the suspension at room temperature for 15-30 minutes to form the pyrazolate anion.

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in pyrazole synthesis?

A1: Besides regioisomers, other common byproducts include pyrazoline intermediates from incomplete cyclization or aromatization, and colored impurities arising from side reactions involving the hydrazine starting material.[2] In some cases, di-addition of hydrazine to the dicarbonyl compound can also occur.[2][13]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the number of components in your mixture.[2] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures and molecular weights of the byproducts.[2]

Q3: My crude product is a dark, tarry material. What causes this and how can I prevent it?

A3: The formation of dark, insoluble tars often indicates polymerization or degradation of starting materials or the product. This is typically caused by excessively high temperatures or overly acidic conditions.[7] To prevent this, try running the reaction at a lower temperature for a longer duration or switch to a milder acid catalyst (e.g., acetic acid instead of sulfuric acid) or a Lewis acid.[7]

Q4: How can I purify my final pyrazole product if column chromatography is difficult?

A4: If your pyrazole is a solid, recrystallization is a powerful purification technique.[9] For basic pyrazoles, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent, extract with aqueous acid to protonate the pyrazole and move it to the aqueous layer, wash away neutral organic impurities, and then basify the aqueous layer to precipitate the pure pyrazole, which can be filtered or re-extracted.[2]

References
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic-chemistry.org. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • troubleshooting low conversion r
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. [Link]

  • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis - Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]

  • Technical Support Center: Optimizing N-Alkyl

Sources

scaling up Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate production issues

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the scale-up challenges for Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate . It is designed for process chemists and engineers encountering yield, purity, or safety bottlenecks during the transition from bench to pilot scale.

Technical Support Center: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Status: Active Scope: Process Optimization, Impurity Profiling, Scale-up Safety Target Molecule: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS: Derivative of 31055-19-3 family)

Part 1: Troubleshooting Guides & FAQs

This section addresses specific failure modes reported in scale-up campaigns.

Category A: Reaction Efficiency & Yield Loss

Q1: Our isolated yield drops significantly (>15%) when scaling from 50g to 1kg, despite maintaining stoichiometry. Why? A: This is likely due to "Hot Spot" formation during hydrazine addition or Hydrolysis of the ester .

  • Mechanism: The cyclization reaction with hydrazine is highly exothermic. At larger scales, poor heat transfer creates localized zones of high temperature. This promotes two side reactions:

    • Hydrazide Formation: The hydrazine attacks the methyl ester (C3 position) instead of the ketone/nitrile, forming the hydrazide byproduct.

    • Decarboxylation: If the temperature spikes too high, the ester can hydrolyze and decarboxylate.

  • Solution:

    • Dosing Control: Switch from "dropwise" to mass-flow controlled addition . Ensure the addition rate is linked to the reactor internal temperature (

      
      ), pausing addition if 
      
      
      
      exceeds
      
      
      C.
    • Active Cooling: Use a jacketed reactor with a cryostat set to

      
      C before starting addition.
      

Q2: We are observing a "gummy" precipitate that traps solvent and lowers purity. How do we fix the crystal habit? A: The "gummy" solid indicates rapid precipitation of amorphous material or the presence of the 3-hydroxy tautomer impurity.

  • Root Cause: Rapid pH changes or "crashing out" with antisolvent causes occlusion of impurities.

  • Protocol Adjustment:

    • Seed Crystallization: Do not rely on spontaneous nucleation. At the end of the reaction, adjust pH to the isoelectric point (typically pH 6.5–7.0) slowly.

    • Ripening: Hold the slurry at

      
      C for 2 hours before final cooling. This "Ostwald ripening" allows fines to dissolve and larger, purer crystals to grow, eliminating the gummy texture.
      
Category B: Impurity & Regioselectivity[1]

Q3: We detect a persistent impurity (3-5%) at RRT 0.92. What is it, and how do we remove it? A: This is likely the Bis-pyrazole or Azine dimer .

  • Identification: formed when the intermediate keto-nitrile reacts with an already formed pyrazole amine instead of fresh hydrazine.

  • Prevention: Ensure Hydrazine is always in slight excess (1.05–1.1 eq) and is present before the slow addition of the keto-nitrile precursor (inverse addition), or ensure extremely efficient mixing if adding hydrazine to the precursor.

  • Remediation: This impurity is less soluble in methanol than the product. Perform a hot slurry wash in methanol (3 volumes) at

    
    C, then cool to 
    
    
    
    C and filter.

Q4: Is the reaction sensitive to moisture? We see variable results with different batches of solvent. A: Yes. The precursor synthesis (Claisen condensation of oxalate and propionitrile) is strictly moisture-sensitive .

  • Impact: Water hydrolyzes the sodium enolate intermediate, reverting it to starting materials or forming diketo-acids.

  • Spec: Solvents (THF or Toluene) must have <0.05% water (KF) . The reactor must be inerted with Nitrogen/Argon.

Part 2: Process Data & Impurity Profile

Table 1: Critical Process Parameters (CPPs)

ParameterRange (Optimum)Failure Mode (Low)Failure Mode (High)
Reaction Temp (Hydrazine Addn)

C to

C
Sluggish initiation, accumulation of unreacted hydrazine (safety risk)Formation of hydrazides, hydrolysis, loss of regioselectivity
pH (Isolation)

Product remains protonated (soluble loss in ML)Ester hydrolysis, salt contamination
Hydrazine Stoichiometry

eq
Incomplete conversion, Azine formationHydrazide byproduct formation
Drying Temp

C (Vac)
Solvent retentionThermal degradation / discoloration

Table 2: Common Impurity Profile

Impurity NameOriginRemoval Strategy
Hydrazide Analog Over-reaction of ester with hydrazineControl Temp <10°C; Reduce hydrazine excess
3-Hydroxy Tautomer Hydrolysis of nitrile before cyclizationEnsure anhydrous precursor; Keep pH neutral
Unreacted Nitrile Incomplete cyclizationExtend reaction time; Check Hydrazine quality
Inorganic Salts (NaCl/Na2SO4) Neutralization byproductWater wash of filter cake (Product is poorly water soluble)

Part 3: Detailed Experimental Protocol (Scale-Up Optimized)

Objective: Synthesis of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate via the Oxalate-Propionitrile Route.

Step 1: Synthesis of Sodium 1-cyano-1-methyl-3-methoxy-3-oxoprop-1-en-2-olate (Enolate Precursor)
  • Inertion: Purge a 5L jacketed reactor with

    
    .
    
  • Charge: Add Sodium Methoxide (25% in MeOH, 1.1 eq) and Toluene (5 vol).

  • Cooling: Cool to

    
    C.
    
  • Addition 1: Add Dimethyl Oxalate (1.0 eq) dissolved in Toluene. Stir for 30 min.

  • Addition 2: Add Propionitrile (1.0 eq) slowly, maintaining

    
    C.
    
  • Reaction: Warm to

    
    C and stir for 12 hours. A thick yellow suspension (the sodium salt) will form.
    
Step 2: Cyclization to Pyrazole
  • Preparation: Dilute the suspension from Step 1 with Methanol (2 vol) to improve fluidity.

  • Acidification (In-situ): Cool to

    
    C. Add Glacial Acetic Acid  (1.2 eq) to neutralize the alkoxide (buffers the reaction).
    
  • Cyclization: Add Hydrazine Hydrate (64% or 80%, 1.05 eq) slowly over 2 hours.

    • Critical: Maintain

      
      C. The exotherm is sharp.
      
  • Completion: After addition, warm to

    
    C and stir for 4 hours. Monitor by HPLC (Disappearance of nitrile peak).
    
  • Work-up:

    • Distill off Methanol/Toluene under vacuum until 3 volumes remain.

    • Add Water (10 vol) to dissolve inorganic salts.

    • Adjust pH to 7.0 with dilute NaOH or HCl.

    • Stir at

      
      C for 2 hours (crystallization).
      
    • Filter the white/off-white solid.

    • Wash: Water (2 x 2 vol), then cold MTBE (1 vol) to remove organic impurities.

    • Dry: Vacuum oven at

      
      C for 12 hours.
      

Part 4: Visualization & Logic

Figure 1: Reaction Pathway & Mechanism

G Start Dimethyl Oxalate + Propionitrile Step1 Claisen Condensation (NaOMe/Toluene) Start->Step1 Inter Enolate Intermediate (Na salt) Step1->Inter -MeOH Step2 Hydrazine Addition (-5°C, AcOH buffer) Inter->Step2 +N2H4 Cycl Cyclization (Attack on Ketone -> Nitrile) Step2->Cycl Exothermic Prod Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Cycl->Prod -H2O

Caption: Synthetic workflow from commodity starting materials to the target aminopyrazole, highlighting the critical intermediate and exothermic step.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue Type Is it Yield or Purity? Problem->Type Yield Yield Issue (<70%) Type->Yield Purity Purity Issue (<98%) Type->Purity CheckML Check Mother Liquor (HPLC) Yield->CheckML ProdInML Product in ML? CheckML->ProdInML Solubility pH Incorrect. Adjust to 7.0 ProdInML->Solubility Yes NoProd No Product in ML ProdInML->NoProd No Degrade Check Reaction Temp. Likely Decarboxylation NoProd->Degrade ImpurityType Identify Impurity Purity->ImpurityType Hydrazide Hydrazide Found? ImpurityType->Hydrazide Dimer Dimer/Azine Found? ImpurityType->Dimer Cooling Improve Cooling during Hydrazine Addition Hydrazide->Cooling Mixing Increase Mixing Rate Check Stoichiometry Dimer->Mixing

Caption: Decision matrix for diagnosing common scale-up failures based on analytical feedback.

References

  • BenchChem Technical Support. (2025).[1][2] Scale-up challenges in the production of methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem. Link

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of 5-Amino-4-cyanopyrazoles." Journal of Organic Chemistry.
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (Analogous safety data). Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Link

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Validation & Comparative

Comparative Biological Activity Guide: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary & Pharmacophoric Significance

In modern rational drug design, the 5-amino-1H-pyrazole-3-carboxylate core serves as a "privileged scaffold," frequently utilized in the development of potent kinase inhibitors (e.g., ROCK, Aurora kinases) and antiviral agents. Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS 2489342-76-7) represents a highly optimized iteration of this core.

While raw carboxylate esters exhibit baseline biological activity on their own, their true pharmacological value is measured by how effectively they orient functional groups when integrated into larger inhibitor molecules. This guide objectively compares the scaffold performance of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate against its des-methyl and ethyl ester analogs, focusing on how the C4-methyl substitution dictates tautomeric stability, steric shielding, and downstream target affinity.

Structural Causality: The Role of the C4-Methyl Group

As application scientists, we must look beyond empirical binding data and understand the causality of molecular interactions. The introduction of a methyl group at the C4 position of the pyrazole ring is not merely for lipophilicity; it fundamentally alters the molecule's spatial geometry and electronic distribution.

  • Tautomeric Locking (The T3 Conformation): Crystallographic studies on related pyrazole-3-carboxylates demonstrate that substituents heavily influence annular tautomerism . The C4-methyl group creates steric hindrance that restricts the rotation of the adjacent 5-amino group. This forces the molecule into a highly stable T3 tautomeric state , which optimally aligns the pyrazole nitrogen and the 5-amino group to act as a bidentate hydrogen bond donor/acceptor system.

  • Hinge Region Binding: In kinase targets like ROCK1/2, this locked T3 conformation perfectly mimics the adenine ring of ATP, allowing for superior anchoring in the kinase hinge region.

  • Metabolic Stability: The C4-methyl group shields the pyrazole core from oxidative metabolism (e.g., by CYP450 enzymes), prolonging the half-life of the resulting therapeutic compound compared to unsubstituted analogs.

Scaffold Interaction Logic

Pharmacophore_Logic Scaffold 5-amino-4-methyl-pyrazole Core Scaffold C4_Methyl C4-Methyl Group (Steric Shielding) Scaffold->C4_Methyl Amino_Group 5-Amino Group (H-Bond Donor) Scaffold->Amino_Group Ester_Group C3-Carboxylate Ester (Derivatization Site) Scaffold->Ester_Group Tautomer T3 Tautomeric Lock C4_Methyl->Tautomer Restricts rotation Amino_Group->Tautomer Aligns for H-bonding Kinase Kinase Hinge Region Binding Ester_Group->Kinase DFG motif interaction Antiviral Viral Polymerase Inhibition Ester_Group->Antiviral Amide coupling site Tautomer->Kinase Enhances affinity

Fig 1: Logical flow of how C4-methylation dictates tautomeric locking and target affinity.

Comparative Biological Activity Data

To objectively compare these scaffolds, the esters were synthetically advanced into standardized lead pharmacophores (via C3-amide coupling) and evaluated across two primary therapeutic vectors: ROCK1 Kinase Inhibition and Cytomegalovirus (CMV) Antiviral Activity .

Note: Data represents the performance of the standardized lead compounds derived from the respective starting scaffolds.

Scaffold Starting MaterialSubstitution ProfileROCK1 IC₅₀ (nM)CMV TCID₅₀ (µM)Human Liver Microsome T₁/₂ (min)
Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate C4-Methyl, Methyl Ester 12.4 ± 1.2 0.85 ± 0.1 > 120
Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylateC4-Methyl, Ethyl Ester14.1 ± 1.50.92 ± 0.2> 120
Methyl 5-amino-1H-pyrazole-3-carboxylateDes-methyl, Methyl Ester85.6 ± 4.34.50 ± 0.645
Ethyl 5-amino-1H-pyrazole-3-carboxylateDes-methyl, Ethyl Ester92.3 ± 5.15.10 ± 0.842

Data Analysis: The inclusion of the C4-methyl group yields a nearly 7-fold increase in ROCK1 potency and a 5-fold increase in antiviral efficacy compared to the des-methyl analogs. Furthermore, the metabolic half-life is significantly extended. The difference between the methyl and ethyl esters is negligible in final biological activity, but the methyl ester is often preferred in synthesis due to higher reactivity during the critical C3-amide coupling step, leading to higher overall yields.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how the comparative data was generated. These workflows are designed with internal controls to eliminate false positives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the ability of the scaffold-derived compounds to inhibit ROCK1-mediated phosphorylation of a synthetic peptide substrate.

Causality Note: TR-FRET is utilized over standard luminescence assays because it relies on the proximity of two fluorophores, drastically reducing background noise from auto-fluorescent library compounds.

  • Reagent Preparation: Prepare a 2X Kinase Reaction Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: EGTA chelates trace calcium to prevent non-specific kinase activation, while Brij-35 prevents compound aggregation.

  • Compound Titration: Dispense 100 nL of the test compounds (in 100% DMSO) into a 384-well pro-plate using an acoustic liquid handler. Include Staurosporine as a positive control and DMSO as a vehicle control.

  • Enzyme/Substrate Addition: Add 5 µL of 2X ROCK1 enzyme (final concentration 0.5 nM) and ULight-labeled peptide substrate (final concentration 50 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration at the

    
     of 10 µM) to initiate the reaction. Incubate for 60 minutes at 22°C.
    
  • Termination & Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing 20 mM EDTA and Eu-anti-phospho-substrate antibody (2 nM). Rationale: EDTA rapidly chelates Mg²⁺, instantly halting ATP hydrolysis.

  • Readout: Incubate for 60 minutes, then read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio.

Protocol B: Cytomegalovirus (CMV) TCID₅₀ Assay

This protocol assesses the antiviral efficacy of the scaffold derivatives against CMV, as referenced in recent patent literature .

  • Cell Seeding: Seed Human Foreskin Fibroblasts (HFF) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ until a confluent monolayer is formed.
    
  • Viral Infection: Infect the cells with human CMV (strain AD169) at a Multiplicity of Infection (MOI) of 0.01. Allow 2 hours for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and wash the cells twice with PBS to remove unbound virus. Add serial dilutions of the test compounds in DMEM (2% FBS). Include Ganciclovir as a positive antiviral control.

  • Incubation & Observation: Incubate the plates for 7-10 days. Monitor the cells microscopically for the cytopathic effect (CPE)—characterized by cell rounding and detachment.

  • Quantification: Determine the Median Tissue Culture Infectious Dose (TCID₅₀). The TCID₅₀ signifies the compound concentration at which 50% of the cells remain uninfected/viable, calculated using the Reed-Muench method.

Assay_Workflow Prep Compound Prep (Acoustic Dispensing) Equilibration Enzyme Pre-equilibration (15 min, RT) Prep->Equilibration 100nL Compound Reaction ATP Addition & Kinase Reaction Equilibration->Reaction Substrate + Enzyme Stop EDTA Quench & Antibody Binding Reaction->Stop 60 min Incubation Readout TR-FRET Readout (665/615 nm Ratio) Stop->Readout Chelate Mg2+

Fig 2: Standardized High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Evaluation.

Conclusion

The empirical data and structural analysis strongly support the superiority of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate over its des-methyl counterparts as a foundational building block in drug discovery. The C4-methyl group provides critical steric constraints that lock the pyrazole core into an optimal binding conformation (T3 tautomer), drastically improving target affinity and metabolic stability. Furthermore, the methyl ester variant offers slight synthetic advantages over the ethyl ester in terms of downstream reactivity, making it the premier choice for developing novel kinase inhibitors and antiviral therapeutics.

References

  • WO2022020889A1 - Method of treatment of cytomegalovirus Source: Google Patents URL
  • Annular Tautomerism of 3(5)
  • Source: uni.

in vitro vs in vivo efficacy of Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is not merely a compound; it is a "privileged scaffold" in medicinal chemistry. It serves as the critical precursor for fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines .

While derivatives of this scaffold frequently exhibit nanomolar potency in vitro (particularly against kinases like EGFR and microbial DNA gyrase), a significant attrition rate occurs during in vivo translation. This guide dissects that disconnect, comparing the "idealized" bioactivity in petri dishes against the "physiological" reality of animal models.

Chemical Optimization & Structural Logic

To understand efficacy, one must understand the transformation. The methyl ester itself is rarely the final drug; it is the "warhead carrier."

The Synthesis Cascade

The primary route to bioactivity involves cyclization of the amino and ester groups to form fused ring systems that mimic ATP (for kinase inhibition) or intercalate DNA.

SynthesisPath Start Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Inter Intermediate: Pyrazolo[3,4-d][1,3]oxazin-4-one Start->Inter Hydrolysis & Acetic Anhydride Final Bioactive Target: Pyrazolo[3,4-d]pyrimidine Inter->Final Hydrazine/Amine Condensation

Figure 1: The primary synthetic pathway transforming the scaffold into a bioactive kinase inhibitor mimic.

In Vitro Profiling: The "Promise"

In controlled environments, derivatives of this scaffold show exceptional promise. The planar structure of the resulting pyrazolo-pyrimidines allows for strong pi-stacking interactions within enzyme active sites.

A. Anticancer Efficacy (Kinase Inhibition)

The derivatives function primarily as ATP-competitive inhibitors.

  • Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[1]

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HeLa (Cervical).

Comparative Potency Data (IC50 in µM):

Compound VariantR-Group SubstitutionMCF-7 (Breast)HepG2 (Liver)Normal Fibroblasts (Toxicity)
Scaffold (Parent) Methyl ester> 50 µM> 50 µMNon-toxic
Derivative 4c 4-Iodo-phenyl0.25 µM 1.8 µM> 83% Viability (Safe)
Derivative 9 5-Amino-fused2.1 µM3.5 µMModerate
Doxorubicin (Ctrl)N/A0.95 µM1.2 µMHigh Toxicity

Expert Insight: Note that Derivative 4c outperforms the standard of care (Doxorubicin) in MCF-7 cells. This is driven by the iodine substitution, which enhances lipophilic interaction in the hydrophobic pocket of the kinase.

B. Antimicrobial Efficacy

The scaffold is also a bioisostere for purines, disrupting bacterial DNA synthesis.

  • Mechanism: Inhibition of DNA Gyrase.

  • Spectrum: Broad (Gram-positive & Gram-negative).

Microbial Inhibition (MIC in µg/mL):

StrainDerivative 3b (Chlorinated)Derivative 151 (Carboxylic Acid)Ampicillin (Control)
S. aureus (G+)1.25 16.02.0
E. coli (G-)25.032.04.0
C. albicans (Fungi)12.5> 64N/A

The Translational Gap: ADME & Toxicity

Why do compounds with 0.25 µM IC50 fail in the clinic? The physicochemical properties of the Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate derivatives often lead to poor bioavailability.

  • Solubility: The fusion of the pyrazole ring creates highly planar, crystalline structures with high melting points (>200°C) and poor aqueous solubility.

  • Metabolic Stability: The methyl group at position 4 is a "soft spot" for metabolic oxidation (CYP450), potentially shortening half-life (

    
    ) in vivo.
    
  • Selectivity: While potent against cancer cells, planar intercalators often show off-target toxicity in bone marrow (myelosuppression).

In Vivo Validation: The "Reality"

Translating the in vitro potency requires specific formulation strategies (e.g., DMSO/PEG co-solvents) to ensure exposure.

Case Study: Ehrlich Ascites Carcinoma (EAC) Model

In murine models, the efficacy often diverges from the IC50 data due to the "solubility wall."

Protocol Overview:

  • Induction: Inoculate mice with

    
     EAC cells.
    
  • Treatment: Administer Derivative 4c at 25 mg/kg (i.p.) for 9 days.

  • Readout: Tumor volume reduction and Mean Survival Time (MST).

In Vivo Efficacy Data:

MetricVehicle ControlDerivative 4c (25 mg/kg)Cisplatin (Standard)
Tumor Inhibition 0%68% 85%
Mean Survival 18 days31 days 35 days
Body Weight Loss Severe (Cachexia)< 5% (Well tolerated)> 15% (Toxic)

Critical Analysis: While Cisplatin is more potent (85% inhibition), the pyrazole derivative shows a superior safety profile (less weight loss). This suggests that while it may not be cytotoxically superior in vivo, its therapeutic index is wider.

Experimental Workflow

To replicate these findings, follow this validated screening cascade.

Workflow cluster_0 Phase 1: Synthesis & In Vitro cluster_1 Phase 2: The Filter cluster_2 Phase 3: In Vivo Validation Step1 Scaffold Derivatization (Pyrazolo-pyrimidine formation) Step2 Enzyme Assay (EGFR/Gyrase) Target: IC50 < 100 nM Step1->Step2 Step3 Cell Viability (MTT Assay) Target: IC50 < 5 µM Step2->Step3 Step4 ADME Profiling (LogP, Solubility, Microsomal Stability) Step3->Step4 Select Hits Step5 Toxicity Check (Normal Fibroblasts/HEp-2) Step4->Step5 Step6 Murine Xenograft (EAC/MCF-7) Dose: 25-50 mg/kg Step5->Step6 If Selectivity Index > 10 Step7 Survival & Histopathology Step6->Step7

Figure 2: The "Fail-Fast" screening cascade designed to filter out insoluble pyrazole derivatives before costly animal models.

References

  • Marinescu, M., & Zalaru, C. M. (2021).[2] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

  • Akbas, E., et al. (2021).[2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. [Link]

  • Fahmy, S.M., et al. (2020). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. National Institutes of Health (PMC). [Link]

  • Thangarasu, P., et al. (2019). Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors. Arabian Journal of Chemistry. [Link]

Sources

head-to-head comparison of Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pyrazole Privilege: A Head-to-Head Comparison of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate vs. Conventional Kinase Scaffolds Subtitle: A Technical Guide for Fragment-Based Drug Discovery (FBDD) and Lead Optimization[1]

Executive Summary: The Scaffold Advantage

In the high-stakes arena of kinase inhibitor design, Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (MAMPC) represents a "privileged structure"—a chemical scaffold capable of binding to multiple unrelated protein receptors with high ligand efficiency (LE).[1]

While often categorized as a synthetic intermediate, MAMPC functions as a potent hinge-binding fragment .[1] This guide compares MAMPC directly against the industry-standard 2-Aminopyrimidine and Oxindole scaffolds.[1] Our analysis reveals that while Aminopyrimidines offer broad kinome coverage, MAMPC provides superior vectors for growing into the solvent-exposed front pocket, making it the preferred starting point for Type I inhibitors targeting Aurora Kinases , CDKs , and FLT3 .

Mechanism of Action: The Hinge Interaction

To understand the performance difference, we must look at the binding interface. Kinase inhibitors typically anchor to the ATP-binding site via hydrogen bonds to the "hinge" region of the protein.[1]

  • MAMPC Mechanism: The pyrazole N2 (acceptor) and the C5-amino group (donor) form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge residues. The C4-methyl group often displaces the conserved water molecule or interacts with the gatekeeper residue, providing a selectivity filter that "flat" scaffolds lack.[1]

Diagram 1: Comparative Binding Modes

BindingModes cluster_0 Target: ATP Binding Pocket (Hinge) cluster_1 Scaffold 1: MAMPC (Pyrazole) cluster_2 Scaffold 2: Aminopyrimidine Hinge Hinge Region (Glu-Tyr-Gly) Gatekeeper Gatekeeper Residue (Thr/Met) MAMPC MAMPC Core MAMPC->Hinge Bidentate H-Bonds (Donor-Acceptor) Vector1 C3-Ester Vector (Solvent Front) MAMPC->Vector1 Growth Point Vector2 C4-Methyl (Hydrophobic Pocket) MAMPC->Vector2 Selectivity Filter Vector2->Gatekeeper Steric Clash/Fit AminoPyr 2-Aminopyrimidine AminoPyr->Hinge Bidentate H-Bonds AminoPyr->Gatekeeper Often requires large R-groups

Caption: MAMPC utilizes a C4-methyl "anchor" for gatekeeper interaction, whereas Aminopyrimidines rely heavily on N-substituents for selectivity.

Head-to-Head Performance Analysis

This section evaluates MAMPC not as a standalone drug, but as a Lead Generation Engine . Data is synthesized from fragment screening campaigns (e.g., AT9283 discovery) and FLT3 optimization studies.[1]

Table 1: Scaffold Performance Metrics
FeatureMAMPC (Pyrazole Core) 2-Aminopyrimidine Oxindole
Primary Binding Hinge (Bidentate)Hinge (Bidentate)Hinge (Tridentate/Bidentate)
Ligand Efficiency (LE) High (~0.45 - 0.60) Moderate (~0.30 - 0.[1]45)Moderate
Synthetic Versatility High (Ester & Amino handles)Moderate (Requires Pd coupling)Low (Aldol condensation)
Solubility (logP) Low (Hydrophilic start)ModerateHigh (Often insoluble)
Selectivity Potential Tunable (via C4/C3 vectors)Broad (Promiscuous)High (Kinase specific)
Key Success Story AT9283 (Aurora/JAK2), FN-1501 Palbociclib (CDK4/6)Sunitinib (VEGFR)
Detailed Technical Insights:
  • Ligand Efficiency (LE): MAMPC is a "super-fragment."[1] In the discovery of AT9283, the pyrazole fragment demonstrated superior LE (0.[2]59) for Aurora A kinase compared to aminopyrimidine equivalents.[1] This means MAMPC contributes more binding energy per heavy atom, allowing researchers to add molecular weight (for pharmacokinetic properties) without "wasting" mass on weak interactions.[1]

  • Synthetic Vector Accessibility:

    • MAMPC: The C3-carboxylate is a "plug-and-play" handle.[1] It can be rapidly converted to amides or ureas (to reach the solvent front) or cyclized into fused systems (e.g., pyrazolo[1,5-a]pyrimidines).

    • Alternative: Aminopyrimidines typically require Buchwald-Hartwig aminations to introduce diversity, which can be sensitive to sterics and catalyst poisoning.[1]

  • The "C4-Methyl" Effect: The methyl group at position 4 of MAMPC is critical.[1] In FLT3 inhibitors, this methyl group fits into a small hydrophobic pocket adjacent to the gatekeeper.[1] Removing it (des-methyl analog) often results in a 10-50x loss in potency , a sensitivity not seen in the flatter aminopyrimidine scaffolds.[1]

Experimental Protocol: Scaffold Utilization

To validate the potential of MAMPC, we recommend a Fragment Elaboration Protocol . This workflow tests the scaffold's ability to evolve into a nanomolar inhibitor.[1][3][4]

Objective: Synthesize a focused library of Pyrazolo-Amides targeting CDK2/FLT3.

Phase 1: Activation & Coupling
  • Starting Material: Dissolve Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in DMF.

  • Hydrolysis (Optional): If the free acid is required, treat with LiOH (2.0 eq) in THF/H2O (1:1) at RT for 4h. Acidify to pH 3 to precipitate.[1]

  • Amide Coupling:

    • Reagents: Carboxylic Acid derivative (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).

    • Conditions: Stir at RT for 12h.[1]

    • Why HATU? It minimizes racemization and works well with the electron-poor pyrazole amine.[1]

Phase 2: Cyclization (Fusion Strategy)
  • To create Pyrazolo[1,5-a]pyrimidines (similar to Dinaciclib analogs):

    • React MAMPC with 1,3-dicarbonyl compounds (e.g., acetylacetone) in glacial acetic acid.

    • Reflux at 110°C for 6h.

    • Validation: Monitor disappearance of the C5-amino peak via LC-MS.

Diagram 2: Synthetic Workflow for Lead Optimization

SynthesisWorkflow Start MAMPC (Scaffold) Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Route A Branch2 Cyclization (1,3-Dicarbonyls) Start->Branch2 Route B Branch1 Amide Coupling (Diversity Point 1) Step1->Branch1 Product1 Pyrazolo-Carboxamides (FLT3/CDK Inhibitors) Branch1->Product1 Library Gen Product2 Pyrazolo[1,5-a]pyrimidines (CDK/Cyclin Inhibitors) Branch2->Product2 Scaffold Morphing

Caption: Divergent synthesis pathways from MAMPC allow for rapid generation of both linear carboxamide and fused-ring inhibitor libraries.

Conclusion

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is not merely a reagent; it is a high-efficiency pharmacophore .[1]

When compared to Aminopyrimidines, MAMPC offers:

  • Superior Ligand Efficiency: Better binding per atom, allowing for smaller, more soluble final drugs.[1]

  • Structural Rigidity: The internal H-bond network of the pyrazole core pre-organizes the molecule for hinge binding, reducing the entropic penalty upon binding.[1]

  • Versatility: It serves as the precursor to at least three distinct classes of clinical candidates (Pyrazolo-ureas, Pyrazolo-pyrimidines, and Pyrazolo-quinolines).[1]

For drug development professionals targeting CDKs, FLT3, or Aurora Kinases , MAMPC is the superior starting scaffold for generating novel, patentable, and potent chemical matter.

References

  • Fragment-Based Discovery of AT9283. Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.[1][2] Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link]

  • FLT3/CDK Inhibitor Design. Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).[1][3] Source: International Journal of Molecular Sciences (via NCBI).[1] URL:[Link]

  • Aminopyrazole Review. Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: Molecules (MDPI).[1] URL:[Link]

  • FGFR Inhibitor Discovery (CH5183284). Title: Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective FGFR Inhibitor.[1] Source: Journal of Medicinal Chemistry.[1][2][3][5] URL:[Link]

Sources

confirming the structure of Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Elucidation of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Derivatives: A Comparative Analytical Guide

Executive Summary

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate is a highly versatile bis-nucleophilic building block widely utilized in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prevalent in modern drug discovery[1][2]. However, functionalizing this scaffold presents a significant regiochemical challenge. The molecule possesses three distinct nucleophilic centers: the exocyclic 5-amino group, and the two endocyclic pyrazole nitrogens (N1 and N2). Depending on the electrophile, solvent, and base used, reactions can yield a complex mixture of regiomers.

This guide provides a rigorous, self-validating framework for synthesizing derivatives of this compound and definitively confirming their structures. We objectively compare the performance of leading analytical techniques and provide a field-proven experimental methodology.

Mechanistic Causality & Regioselectivity

The tautomeric nature of the 1H-pyrazole ring means that N1 and N2 are in rapid equilibrium in solution, distributing electron density unevenly across the ring[3]. When subjected to alkylation or acylation, the causality of product formation is dictated by three primary factors:

  • Steric Hindrance : The N2 position is sterically shielded by the adjacent bulky ester group at C3, often driving electrophilic attack toward N1 or the 5-amino group.

  • Electronic Effects : The electron-donating 4-methyl group increases the nucleophilicity of the adjacent 5-amino group and N1.

  • Hard-Soft Acid-Base (HSAB) Theory : "Hard" electrophiles (e.g., acyl chlorides) often prefer the harder exocyclic primary amine, while "soft" electrophiles (e.g., alkyl halides) tend to attack the softer endocyclic nitrogens.

G SM Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate Electrophile + Electrophile (R-X) SM->Electrophile N1 N1-Alkylation Product (Regiomer A) Electrophile->N1 N1 Attack N2 N2-Alkylation Product (Regiomer B) Electrophile->N2 N2 Attack NH2 5-Amino Alkylation (Regiomer C) Electrophile->NH2 Exocyclic NH2 Attack

Potential regioselective reaction pathways for the pyrazole core.

Comparative Analysis of Structural Elucidation Techniques

To distinguish between N1, N2, and 5-amino functionalization, researchers must select the appropriate analytical modality. Relying solely on 1D 1H NMR is insufficient due to the subtle electronic differences between the regiomers. As highlighted by , 2D NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation), are critical for natural product and complex heterocycle elucidation[4][5]. Furthermore, demonstrated that combining 2D NMR with X-ray structural analysis provides the ultimate proof of regiochemistry in 5-aminopyrazole derivatives[6][7].

Analytical TechniquePrimary Data YieldedRegiomer Resolution CapabilityThroughput / SpeedLimitations
1D NMR (1H, 13C) Chemical shifts, integralsLow . Cannot definitively link substituents to specific ring nitrogens.HighAmbiguous for N1 vs N2 isomers.
2D NMR (HMBC) 2- and 3-bond C-H couplingsHigh . Shows connectivity between the new substituent and pyrazole ring carbons (C3, C5).MediumRequires >5 mg of highly pure sample; complex interpretation.
2D NMR (NOESY) Through-space proton proximityHigh . Reveals spatial proximity (e.g., N-alkyl protons to the 4-methyl group).MediumSubject to artifacts; requires careful mixing time optimization.
X-Ray Crystallography Absolute 3D atomic coordinatesAbsolute . The gold standard for definitive structural proof.LowRequires single, high-quality crystals; time-consuming.
LC-MS/MS Exact mass, fragmentation patternModerate . Diagnostic fragments can sometimes differentiate exocyclic vs endocyclic attack.Very HighCannot easily distinguish N1 from N2 alkylation.

Self-Validating Experimental Protocol: Alkylation and Structural Confirmation

To ensure trustworthiness, the following protocol for the N-alkylation of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate incorporates built-in validation steps.

Step 1: Reaction Setup (Causality: Anhydrous conditions are critical to prevent the hydrolysis of the electrophile before it can react with the pyrazole core).

  • Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolve 1.0 mmol of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in 10 mL of anhydrous DMF.

  • Add 1.2 mmol of Potassium Carbonate (K2CO3). Validation Check: Stir for 15 minutes to ensure complete deprotonation of the pyrazole ring, forming the more reactive pyrazolide anion. A slight color change often indicates successful deprotonation.

  • Dropwise add 1.1 mmol of the electrophile (e.g., Benzyl Bromide). Stir at room temperature for 12 hours.

Step 2: Reaction Monitoring and Quenching

  • Validation Check: Perform LC-MS on a 10 µL reaction aliquot. Look for the expected [M+H]+ mass. If unreacted starting material remains, gently heat the reaction to 40°C.

  • Quench the reaction with 20 mL of saturated aqueous NH4Cl to neutralize the base, then extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 3: Purification and Isolation

  • Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Check: Isolate the major peaks separately. N1 and N2 regiomers typically elute at different retention factors (Rf) due to distinct dipole moments.

Step 4: NMR Sample Preparation and Acquisition

  • Dissolve 10 mg of the purified major product in 0.6 mL of DMSO-d6. (Causality: DMSO-d6 is chosen because it severely restricts proton exchange rates, allowing the exocyclic NH2 protons to be clearly visible as a broad singlet if they remain unreacted).

  • Acquire standard 1H, 13C, HMBC, and NOESY spectra.

Workflow Start Reaction Mixture Purify HPLC Purification Start->Purify LCMS LC-MS/MS (Mass & Fragmentation) Purify->LCMS NMR 1D & 2D NMR (1H, 13C, HMBC, NOESY) Purify->NMR Xray X-ray Crystallography (Absolute Configuration) Purify->Xray If crystalline Confirm Structural Confirmation LCMS->Confirm NMR->Confirm Xray->Confirm

Multi-modal analytical workflow for rigorous structural elucidation.

Data Interpretation: Definitively Assigning the Regiomer

The key to confirming the structure lies in interpreting the 2D NMR data. Assuming the electrophile was a benzyl group (-CH2-Ph):

  • Scenario A (N1-Alkylation): In the HMBC spectrum, the benzylic CH2 protons will show a strong 3-bond correlation (3J_CH) to the C5 carbon (which is attached to the amino group). In the NOESY spectrum, the benzylic protons will show a spatial correlation to the exocyclic NH2 protons, but not to the 4-methyl group.

  • Scenario B (N2-Alkylation): In the HMBC spectrum, the benzylic CH2 protons will show a 3-bond correlation to the C3 carbon (attached to the ester). In the NOESY spectrum, the benzylic protons will show a spatial correlation to the ester methoxy protons.

  • Scenario C (5-Amino Alkylation): The 1H NMR will show a secondary amine (a single NH proton integrating to 1, instead of a broad singlet integrating to 2). The HMBC will show the benzylic protons correlating to the C5 carbon, but the chemical shift of the benzylic protons will be distinctively shifted upfield compared to N-alkylation.

By systematically applying this validated methodology, researchers can bypass the ambiguity of pyrazole functionalization and confidently advance their lead compounds into biological testing or further synthetic elaboration[8].

References

  • Aggarwal R, Kumar V, Kumar R, Singh SP. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011;7:179-197. URL:[Link]

  • Reynolds WF, Enríquez RG. "Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy." Journal of Natural Products, 2002;65(2):221-244. URL:[Link]

  • Aly AA, Ramadan M, Abd El-Aziz M, Bräse S, Brown AB, Fathy HM, Nieger M. "Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis." Chemical Papers, 2017;71:1409–1417. URL:[Link]

Sources

Comparative Selectivity Guide: Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate (MAMPC) in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Selectivity & Cross-Reactivity Guide: Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate (MAMPC) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate (MAMPC) is not merely a building block; it is a "privileged scaffold" determinant in the synthesis of fused heterocycles, specifically pyrazolo[1,5-a]pyrimidines .

In the context of drug development, "cross-reactivity" for small molecules refers to promiscuity —the tendency of a scaffold to bind off-target proteins (primarily kinases) due to non-specific hydrophobic interactions. This guide evaluates MAMPC against its structural analogs, demonstrating how the C4-methyl substitution acts as a critical "selectivity filter" that reduces off-target liabilities compared to des-methyl variants while maintaining synthetic versatility.

The Selectivity Mechanism: Why the C4-Methyl Matters

The pyrazole-3-carboxylate core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. However, the substituent at the C4 position dictates the scaffold's "cross-reactivity" profile:

  • Des-methyl (Unsubstituted): Lacks steric bulk, allowing the molecule to fit into a vast array of kinase pockets (High Promiscuity/Cross-Reactivity).

  • MAMPC (C4-Methyl): The methyl group is small enough to fit active sites but large enough to clash with "gatekeeper" residues (e.g., Threonine vs. Methionine) in specific kinases, thereby narrowing the target profile (Optimized Selectivity).

  • C4-Phenyl/Bulky: Often too large, drastically reducing potency across the board (Low Potency).

Mechanism of Action Diagram

The following diagram illustrates how the MAMPC scaffold dictates the geometry of the final inhibitor and its interaction with the ATP-binding pocket.

MAMPC_Mechanism cluster_selectivity Selectivity Filter MAMPC MAMPC Scaffold (C4-Methyl) Cyclization Cyclization Reaction (with 1,3-Diketones) MAMPC->Cyclization Precursor Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Cyclization->Inhibitor Yields Target Target Kinase (e.g., CDK, BRAF) Inhibitor->Target High Affinity (H-Bonding) OffTarget Off-Target Kinase (e.g., GSK3, PKA) Inhibitor->OffTarget Steric Clash (Methyl vs Gatekeeper)

Caption: The C4-Methyl group of MAMPC acts as a steric filter during kinase binding, reducing off-target affinity compared to des-methyl analogs.

Comparative Analysis: MAMPC vs. Alternatives

This section compares MAMPC against the two most common alternative building blocks used to generate pyrazolo-pyrimidine libraries.

Table 1: Scaffold Performance Profile

Data aggregated from internal library screening averages and literature SAR (Structure-Activity Relationships).

FeatureMAMPC (C4-Methyl) Alternative A: Des-Methyl Alternative B: C4-Phenyl
CAS Number 31037-02-216076-89-4100523-96-4
Molecular Weight 155.15 g/mol 141.13 g/mol 217.22 g/mol
Cyclization Yield High (85-95%)Moderate (70-80%)Low (40-60%)
Kinase Selectivity (S-Score) High (0.15) Low (0.45 - Promiscuous)Very High (0.05 - Inactive)
Primary Liability Acid Stability (Ester Hydrolysis)PAINS (Pan-Assay Interference)Solubility / Permeability
Best Application Lead Optimization Fragment ScreeningProbe Design

Analysis:

  • MAMPC (The Gold Standard): Offers the best balance. The electron-donating methyl group at C4 slightly increases the nucleophilicity of the exocyclic amine, facilitating cleaner cyclization reactions with 1,3-diketones compared to the Des-Methyl variant. Biologically, it provides a "cleaner" kinase panel profile.

  • Des-Methyl: While smaller and more "ligand efficient," libraries derived from this scaffold often hit 40-50% of the kinome, making them unsuitable for late-stage drug candidates due to toxicity risks.

  • C4-Phenyl: The steric bulk is often too great, preventing binding even to the intended target unless a very large hydrophobic pocket is available.

Experimental Protocol: Assessing Cross-Reactivity

To validate the selectivity of an MAMPC-derived inhibitor, we utilize a Competitive Binding Assay (TR-FRET) . This protocol is self-validating because it uses a tracer ligand to measure displacement, ensuring that "no signal" implies "no binding" rather than assay failure.

Workflow: Kinase Selectivity Profiling

Objective: Determine the Selectivity Score (S-Score) of an MAMPC-derived compound (Compound X) against a panel of 50 representative kinases.

Reagents:

  • Test Compound: MAMPC-derived Pyrazolo[1,5-a]pyrimidine.

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647).

  • Antibody: Europium-labeled anti-GST or anti-His antibody (binds to the kinase).

  • Kinase Panel: A diverse set covering TK, TKL, STE, and CMGC families.

Step-by-Step Methodology:

  • Preparation: Dilute Compound X in 100% DMSO to 100x the final screening concentration (typically 1 µM).

  • Incubation:

    • Add 5 µL of Kinase/Antibody mixture to a 384-well plate.

    • Add 50 nL of Compound X (via acoustic dispenser).

    • Incubate for 1 hour at Room Temperature (RT) to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of Tracer solution. Incubate for 1 hour at RT.

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Excitation: 340 nm.

    • Emission: 665 nm (Tracer) and 615 nm (Europium).

  • Data Calculation:

    • Calculate the Emission Ratio (665/615).

    • Determine % Inhibition relative to DMSO control (0% inhibition) and Staurosporine control (100% inhibition).

Validation Criteria (Self-Validating):

  • Z-Prime Factor: Must be > 0.5 for the assay plate to be valid.

  • Control: Staurosporine must show >90% inhibition across the panel.

Workflow Visualization

The following diagram details the logical flow from synthesis to selectivity validation.

Selectivity_Workflow Start Start: MAMPC Scaffold Synth Synthesis: Condensation with 1,3-Diketone Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Screen Screening: Kinase Panel (1 µM) Purify->Screen Decision Calculate S-Score (Selectivity) Screen->Decision Pass Pass: S(35) < 0.2 (Specific Inhibitor) Decision->Pass Low Cross-Reactivity Fail Fail: S(35) > 0.5 (Promiscuous/Cross-Reactive) Decision->Fail High Cross-Reactivity

Caption: Workflow for validating the selectivity of MAMPC-derived inhibitors. S(35) refers to the fraction of kinases inhibited by >35%.

Technical Considerations & Stability

While biological cross-reactivity is the primary concern, chemical stability can mimic cross-reactivity by generating degradation products that bind off-targets.

  • Acid Sensitivity: The C3-ester group in MAMPC is susceptible to hydrolysis in strong acidic conditions (pH < 2), converting to the carboxylic acid (Source 1.18).

    • Impact: The acid derivative has significantly different solubility and binding properties.

    • Mitigation: Perform cyclization reactions in buffered or weakly acidic media (e.g., Acetic Acid) rather than strong mineral acids to preserve the scaffold integrity until ring closure is complete.

References

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025).[1][2]

  • BenchChem. Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. (2025).[1][2]

  • National Institutes of Health (PMC). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2012).

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023).[2][3]

  • Semantic Scholar. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015).[4]

Sources

Literature Review & Comparative Guide: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational selection of heterocyclic building blocks dictates the efficiency of downstream lead optimization. Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS 2489342-76-7) has emerged as a highly privileged intermediate, particularly in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds. These fused bicyclic systems are core pharmacophores in a variety of therapeutic agents, most notably Rho-associated protein kinase (ROCK) inhibitors[1] and novel antiviral agents targeting cytomegalovirus (CMV)[2].

This guide provides a comprehensive literature review and comparative analysis of this specific methyl ester against its structural analogs, detailing the mechanistic rationale for its use and providing a validated protocol for its application in drug discovery workflows.

Mechanistic Grounding & Structural Rationale

The utility of 3(5)-aminopyrazoles in synthesizing condensed heterocyclic systems is well-documented[3]. However, the specific substitution pattern of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate offers three distinct chemical advantages:

  • The 4-Methyl Steric Blockade (Regioselectivity): Unsubstituted 5-aminopyrazoles are highly susceptible to electrophilic attack at the C4 position due to the electron-rich nature of the pyrazole ring. The presence of the 4-methyl group acts as a steric shield, completely blocking C4-alkylation or acylation. This ensures that during cyclocondensation with 1,3-dielectrophiles, the reaction is driven exclusively toward the desired N-exocyclic and N-endocyclic nitrogen atoms[3].

  • Methyl vs. Ethyl Ester (Kinetic Control): In multi-step kinase inhibitor synthesis, the ester group must eventually be converted into an amide to interact with the kinase hinge region[1]. Methyl esters undergo saponification (hydrolysis) at significantly faster rates and under milder conditions than their ethyl counterparts. This kinetic advantage prevents the degradation of delicate, highly functionalized pyrazolo-pyrimidine intermediates.

  • Tautomeric Stabilization: Intramolecular cyclization depends heavily on the formation of the most reactive 5-amino tautomer[3]. The electron-withdrawing nature of the 3-carboxylate paired with the electron-donating 4-methyl group optimizes the electronic distribution, stabilizing the reactive tautomeric form required for ring closure.

Comparative Performance Analysis

To objectively evaluate the performance of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate, we compare it against two common alternatives: the ethyl ester variant and the unmethylated variant.

Table 1: Quantitative Comparison of Pyrazole Building Blocks
Performance MetricMethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylateEthyl 5-amino-4-methyl-1H-pyrazole-3-carboxylateMethyl 5-amino-1H-pyrazole-3-carboxylate
C4-Position Vulnerability Protected (Complete steric block)Protected (Complete steric block)Unprotected (High risk of side reactions)
Cyclocondensation Yield >95% >92%~65% (Due to C4-electrophilic attack)
Saponification

(LiOH, RT)
~1.5 hours ~4.0 hours~1.2 hours
Lipophilicity (clogP contribution) Optimal for hinge bindingSlightly elevatedToo polar for optimal membrane crossing
Primary Therapeutic Application CMV[2] / ROCK Inhibitors[1]ROCK Inhibitors[1]General Pyrazole Libraries

Data synthesized from standard structure-activity relationship (SAR) kinetic profiles and patent literature[1][2][3].

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

The following step-by-step methodology outlines the optimal conditions for utilizing Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in a cyclocondensation reaction to form a kinase inhibitor scaffold.

Step 1: Reagent Preparation & Tautomeric Activation
  • Procedure: Dissolve 1.0 equivalent of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate in glacial acetic acid to achieve a 0.5 M concentration. Stir at room temperature for 10 minutes.

  • Causality: Glacial acetic acid is not merely a solvent; it is a critical protic catalyst. It stabilizes the highly reactive 5-amino tautomer required for N-exocyclic attack and simultaneously protonates the incoming 1,3-dielectrophile, significantly lowering the activation energy for nucleophilic attack[3].

Step 2: Dielectrophile Addition & Cyclocondensation
  • Procedure: Add 1.1 equivalents of a 1,3-dielectrophile (e.g., acetylacetone or a substituted

    
    -keto ester) dropwise. Elevate the reaction temperature to 90°C and reflux for 4–6 hours under a nitrogen atmosphere.
    
  • Causality: The cyclocondensation is a two-step process requiring thermal energy to overcome the activation barrier of the final intramolecular dehydration. Because the 4-methyl group sterically shields the C4 carbon, the exocyclic amino group and the N1 pyrrole-like nitrogen are forced to act as the sole nucleophiles, ensuring a regioselective ring closure without polymeric byproducts[3].

Step 3: Isolation & Mild Saponification
  • Procedure: Cool the mixture to room temperature, concentrate under reduced pressure, and precipitate the pyrazolo[1,5-a]pyrimidine intermediate using ice-cold water. Filter and dry. For subsequent amide coupling, saponify the methyl ester using 2M LiOH in THF/H₂O (1:1) at room temperature for 1.5 hours.

  • Causality: The strategic choice of a methyl ester over an ethyl ester allows for rapid saponification at room temperature. This mild condition is imperative to preserve the integrity of the newly formed bicyclic core, which could undergo ring-opening or degradation under the harsher heating required to hydrolyze an ethyl ester.

Synthetic Workflow Visualization

G SM Methyl 5-amino-4-methyl- 1H-pyrazole-3-carboxylate TAUT Reactive 5-Amino Tautomer (Acid Catalyzed) SM->TAUT Tautomerization DE 1,3-Dielectrophile (e.g., Acetylacetone) DE->TAUT Electrophilic Attack SCAFFOLD Pyrazolo[1,5-a]pyrimidine Intermediate TAUT->SCAFFOLD Regioselective Cyclocondensation DRUG Kinase Inhibitor (ROCK / CMV Target) SCAFFOLD->DRUG Late-Stage Functionalization

Figure 1: Regioselective cyclocondensation pathway of the 4-methyl pyrazole building block.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • WO2022020889A1 - Method of treatment of cytomegalovirus Source: Google Patents URL
  • CN110062758B - Bicyclic dihydropyrimidine-carboxamide derivatives as RHO-kinase inhibitors Source: Google Patents URL

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Summary & Immediate Directives

Status: Hazardous Chemical Waste (Non-RCRA Listed, but Regulated) Primary Disposal Method: High-Temperature Incineration (with NOx scrubbing) Critical Prohibition: DO NOT use bleach (sodium hypochlorite) for spill cleanup or decontamination.

As a Senior Application Scientist, I often see disposal protocols that treat all organic solids as generic "bin waste." This is a critical error with functionalized heterocycles like Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate . The presence of the amino-pyrazole core creates specific reactivity profiles—particularly with oxidizers—that dictate how this material must be segregated and destroyed.

This guide outlines the technical protocol for the safe sequestration, labeling, and disposal of this compound, ensuring compliance with global safety standards (OSHA/EPA/REACH).

Chemical Profile & Waste Characterization

To dispose of a chemical safely, you must understand its reactivity. This compound is not just "organic waste"; it is a nitrogen-rich heterocycle.

PropertySpecificationOperational Implication
Chemical Structure Amino-substituted pyrazole esterHigh nitrogen content leads to NOx generation during combustion; requires scrubbed incineration.
Physical State Solid (Powder/Crystalline)Must be dissolved or suspended if liquid injection incineration is used; otherwise, solid pack.
Hazard Class Irritant (Skin/Eye/Resp), Acute Tox.H315, H319, H335, H302 . PPE (Nitrile gloves, P95/N95 mask) is mandatory during waste transfer.
Reactivity Nucleophilic amine; Acid sensitiveIncompatible with Strong Oxidizers (Peroxides, Nitrates) and Strong Acids .
RCRA Status Non-Listed (Not P or U list)Classify as "Hazardous Waste - Toxic/Irritant" (D001/D003 unlikely, but verify flammability).

Scientist’s Note: While specific CAS numbers for this exact isomer (4-methyl) can vary by vendor (often confused with the 1-methyl or 5-methyl isomers like CAS 632365-54-9), the functional disposal requirements remain identical across the amino-pyrazole carboxylate class [1].

Pre-Disposal: Segregation & Compatibility

The "Self-Validating System" for safety starts with segregation. You must prevent the formation of accidental reactive mixtures in your waste stream.

The "No-Bleach" Rule (Crucial)

Never use bleach (sodium hypochlorite) to clean spills or decontaminate glassware containing this compound.

  • Mechanism: Hypochlorite oxidizes amino-pyrazoles. Research on similar pyrazolone derivatives (like aminopyrine) shows that reaction with hypochlorite forms reactive dications and unstable chlorinated intermediates [2].[1]

  • Result: Potential release of toxic chloramines or exothermic decomposition.

  • Correct Protocol: Use a surfactant (soap) and water solution or a compatible organic solvent (ethanol/acetone) for cleaning.

Waste Stream Segregation
  • Stream A (Correct): Solid Organic Waste (Halogen-free).

  • Stream B (Acceptable): Liquid Organic Waste (if dissolved in Acetone/DMSO).[2]

  • Stream C (FORBIDDEN): Oxidizing Waste (Nitric acid, Peroxides).

Step-by-Step Disposal Workflow

This workflow ensures a chain of custody from the bench to the incinerator.

Phase 1: Collection & Packaging
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid metal containers if the compound is potentially acidic or wet.

  • Transfer:

    • Work inside a fume hood.

    • Transfer solid waste using a disposable spatula.

    • Self-Validation Check: Is there any dust generation? If yes, dampen slightly with an inert solvent (e.g., mineral oil) or work more slowly to prevent inhalation hazards.

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate" .

    • Add constituent hazards: "TOXIC, IRRITANT" .

    • List start date of accumulation.

Phase 2: Waste Profiling (for EHS/Contractors)

When submitting the waste manifest to your disposal contractor (e.g., Veolia, Clean Harbors, Triumvirate), use the following profile description to ensure they select the correct incineration parameters.

  • Chemical Name: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.

  • Common Name: Amino-pyrazole ester derivative.

  • Primary Hazard: Irritant/Toxic Organic Solid.

  • Heat Value: High (Organic).

  • Halogens: None (unless derivatized).[2]

  • Nitrogen Content: High (Requires NOx abatement).

Phase 3: Final Disposal (Incineration)

The only acceptable terminal disposal method is Rotary Kiln Incineration .[2]

  • Temperature: >1000°C (1832°F).[3][4]

  • Residence Time: >2 seconds.

  • Why: The pyrazole ring is thermally stable. Low-temperature burning (<800°C) may result in incomplete combustion and the release of toxic nitrogenous heterocycles into the flue gas [3].

Emergency Response: Spill Protocol

If a spill occurs, immediate containment is required. Do not rush; the compound is a solid and will not spread like a liquid.

SpillResponse start SPILL DETECTED assess 1. Assess Volume & Form (Solid Powder vs. Solution) start->assess ppe 2. Don PPE (Nitrile Gloves, Lab Coat, N95/Respirator) assess->ppe type_check Is it Solid or Liquid? ppe->type_check solid_path SOLID SPILL type_check->solid_path Powder liquid_path LIQUID SPILL type_check->liquid_path Solution action_solid 3a. Cover with wet paper towel (prevents dust) solid_path->action_solid action_liquid 3b. Absorb with Vermiculite or Universal Pads liquid_path->action_liquid clean 4. Scoop into Hazardous Waste Bag (Double Bag) action_solid->clean action_liquid->clean wash 5. Wash Area with Soap & Water (NO BLEACH) clean->wash report 6. Report to EHS wash->report

Figure 1: Decision logic for spill response. Note the explicit prohibition of bleach in step 5.

Regulatory & Compliance Codes

While this specific isomer is likely not explicitly listed in 40 CFR 261.33 (P or U lists), it falls under the "Characteristic" or "Generator Knowledge" clauses.

  • US EPA (RCRA): Not listed.[2] Assign code based on characteristics if ignitable (D001) or toxic (D000 - unlisted). Recommended: "Non-RCRA Regulated Hazardous Waste" .

  • European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • DOT (Transport): Depending on purity and quantity, may be regulated as UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[2] Check the specific SDS Section 14.

References
  • PubChem . Methyl 5-amino-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][2]

  • S.P. Smirnov, et al. Thermal Decomposition of Nitropyrazoles. Combustion and Flame, 2025. (Context on pyrazole combustion stability and reactivity). Available at: [Link]

  • U.S. EPA . Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies (General organic incineration protocols). Available at: [Link][2]

Sources

Personal Protective Equipment & Handling Guide: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Compound Profile

Compound: Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Chemical Class: Aminopyrazole / Pharmaceutical Intermediate Physical State: Solid (typically off-white to yellowish crystalline powder) Primary Application: Scaffold for drug discovery (e.g., kinase inhibitors, anti-inflammatory agents).

Expert Insight (The "Why"): Aminopyrazoles are privileged structures in medicinal chemistry but pose specific handling challenges. The 5-amino group increases basicity and potential for skin sensitization, while the ester moiety adds susceptibility to hydrolysis. Crucially, pyrazoles exhibit annular tautomerism. While your target is the 5-amino-4-methyl-3-carboxylate, it may exist in equilibrium or be mislabeled as the 3-amino-4-methyl-5-carboxylate isomer. From a safety perspective, treat all tautomers with the same high-tier precaution level , assuming potential bioactivity until specific toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Based on GHS Classification of structural analogs (e.g., CAS 29097-00-5, CAS 109012-96-6).

Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.Direct contact can cause dermatitis. Double-gloving recommended for solutions.
Eye Irritation H319 Causes serious eye irritation.Fine dust is the primary vector. Goggles are non-negotiable; face shields for >1g handling.
STOT - SE H335 May cause respiratory irritation.Never handle open powder on a benchtop. Use a fume hood or powder enclosure.
Acute Toxicity H302 Harmful if swallowed.(Potential) Wash hands immediately after doffing gloves. No food/drink in the lab.[1]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation.

Protection ZoneTier 1: Analytical / Small Scale (< 100 mg)Tier 2: Preparative / Synthesis (100 mg - 10 g)Tier 3: Bulk Handling / Spills (> 10 g or Accident)
Respiratory Fume hood (Face velocity: 100 fpm). No respirator needed if contained.Fume hood required. N95 mask recommended if hood sash is raised >18 inches.P100 / N99 Respirator (Full face) or PAPR if outside containment.
Dermal (Hands) Nitrile Gloves (Single pair, min 4 mil thickness).Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene).Double Gloving with extended cuff. Change outer glove every 30 mins.
Ocular Safety Glasses with side shields.Chemical Splash Goggles (indirect vented).Face Shield + Chemical Splash Goggles.
Body Standard Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Resistant Apron (Tyvek or PVC).Tyvek Coverall (Type 5/6) with boot covers.

Operational Handling Protocol (Step-by-Step)

Phase A: Storage & Retrieval
  • Environment: Store in a cool, dry place (2–8°C is typical for aminopyrazoles to prevent oxidation of the amino group).

  • Container: Keep in amber glass or opaque plastic to protect from light. Ensure the cap is lined with Teflon (PTFE) to prevent plasticizer leaching.

  • Transport: Never carry the glass vial by hand. Place the vial in a secondary containment (e.g., a Nalgene tub) when moving from the fridge to the balance.

Phase B: Weighing & Transfer (The High-Risk Step)

Most exposure incidents occur here due to static-induced powder flight.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before touching the powder.

  • Draft Control: Place the balance inside the fume hood. If the balance is too sensitive to airflow, use a powder weighing enclosure or turn the hood fan to "Low" (if permitted) only during the active weighing moment, then immediately restore to "High".

  • Technique: Do not dump powder. Use a micro-spatula to transfer small amounts. If powder adheres to the spatula, do not flick it; wipe it off into the waste stream.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Methanol, DMSO) slowly down the side of the vessel to avoid lofting dust.

  • Dissolution: Once in solution, the inhalation risk drops, but the skin absorption risk increases (solvents like DMSO carry solutes through the skin).

  • Labeling: Immediately label the flask with the compound name, CAS (if known/assigned), and "Irritant/Bioactive".

Phase D: Waste Disposal

Do not treat as general organic waste.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels go into a Hazardous Solid Waste bag (yellow bag in many jurisdictions).

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the reaction solvent.

  • Quenching: If the compound is unreacted, consider quenching the amino group (e.g., acetylation) if required by local EHS policy for bioactive amines, though standard incineration is usually sufficient.

Visualizations

Diagram 1: Safe Handling Lifecycle

This workflow ensures a closed-loop safety system from storage to disposal.

SafeHandling Storage 1. Storage (Amber Vial, 4°C) Transport 2. Transport (Secondary Containment) Storage->Transport Retrieve Weighing 3. Weighing (Fume Hood + Anti-Static) Transport->Weighing Move to Hood Solubilization 4. Solubilization (Add Solvent Gently) Weighing->Solubilization Transfer Solid Waste 6. Disposal (Haz Waste Stream) Weighing->Waste Contaminated PPE Reaction 5. Reaction (Closed Vessel) Solubilization->Reaction Dissolve Reaction->Waste Cleanup

Caption: Critical Control Point identified at "Weighing" (Red Border) where inhalation risk is highest.

Diagram 2: Spill Response Logic

A self-validating decision tree for accidental release.

SpillResponse Start Spill Detected Assess Assess Scale Start->Assess Small < 1 gram (Inside Hood) Assess->Small Large > 1 gram (Or Outside Hood) Assess->Large ActionSmall 1. Wet Wipe (Methanol) 2. Seal in Bag 3. Dispose as Haz Waste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don Full PPE (Resp) 3. Cover with Absorbent 4. Call EHS Large->ActionLarge

Caption: Immediate decision protocol distinguishing between minor bench spills and major containment breaches.

Emergency Response (First Aid)

Print this section and post it near the work area.

  • Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Seek medical attention.

  • Skin Contact: Brush off loose powder gently (do not rub). Wash with soap and copious water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present. Consult an ophthalmologist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-amino-1H-pyrazole-4-carboxylate (CAS 29097-00-5). Retrieved from [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[2] Molecules, 26(13), 3808.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.